Methyl 2-(3-bromophenyl)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(3-bromophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-12-9(11)6-7-3-2-4-8(10)5-7/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSSGHADTSRELG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40471755 | |
| Record name | Methyl 2-(3-bromophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40471755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150529-73-0 | |
| Record name | Methyl 2-(3-bromophenyl)acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150529-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-(3-bromophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40471755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzeneacetic acid, 3-bromo-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.079 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the physical and chemical properties of Methyl 2-(3-bromophenyl)acetate?
Methyl 2-(3-bromophenyl)acetate: A Technical Guide
Introduction
This compound is an organic chemical compound classified as a phenylacetate ester. It is a valuable intermediate and building block in organic synthesis, particularly within the pharmaceutical and agrochemical research sectors. Its structure, featuring a bromine atom on the phenyl ring, provides a reactive site for various cross-coupling reactions, enabling the construction of more complex molecular architectures. This guide provides an in-depth overview of its physical, chemical, and spectral properties, along with a general synthesis protocol and its applications in drug development.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the tables below. These identifiers and values are crucial for substance identification, experimental design, and computational modeling.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
| CAS Number | 150529-73-0 | [1][2][3][4][5][6] |
| Molecular Formula | C₉H₉BrO₂ | [1][2][3][7][8] |
| Molecular Weight | 229.07 g/mol | [1][2][6][8] |
| IUPAC Name | This compound | [1] |
| Synonyms | Methyl 3-bromophenylacetate, (3-Bromophenyl)acetic acid methyl ester | [1][5][6][7][8] |
| InChI Key | ULSSGHADTSRELG-UHFFFAOYSA-N | [1][5] |
| SMILES | COC(=O)CC1=CC(=CC=C1)Br | [1][2] |
Table 2: Physicochemical Data
| Property | Value | Reference |
| Physical Form | Clear, colorless to almost colorless liquid | [5][9][10] |
| Boiling Point | 268.6 ± 15.0 °C at 760 mmHg (Predicted) | [3][7][9] |
| Density | 1.4 - 1.445 g/cm³ (Predicted) | [3][7][9][11] |
| Refractive Index | 1.543 - 1.548 (Predicted) | [7][9] |
| Vapour Pressure | 0.008 mmHg at 25°C | [11] |
| Polar Surface Area | 26.3 Ų | [1][7] |
Synthesis and Reactivity
Experimental Protocol: Synthesis via Fischer Esterification
This compound is commonly synthesized via the Fischer esterification of its corresponding carboxylic acid, 3-bromophenylacetic acid. The following is a generalized protocol based on standard laboratory procedures for this transformation.[10]
Objective: To synthesize this compound from 3-bromophenylacetic acid and methanol.
Materials:
-
3-bromophenylacetic acid
-
Methanol (reagent grade, anhydrous)
-
Acetyl chloride or concentrated Sulfuric Acid (catalyst)
-
Dichloromethane (for extraction)
-
Saturated brine solution
-
Anhydrous sodium sulfate (drying agent)
Procedure:
-
To a solution of 3-bromophenylacetic acid (1.0 eq.) in methanol (serving as both solvent and reagent), slowly add a catalytic amount of acetyl chloride (0.5 eq.) or concentrated sulfuric acid.
-
Reflux the reaction mixture for approximately 2-3 hours. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure to remove excess methanol.
-
To the resulting residue, add deionized water and extract the product with dichloromethane (3x volumes).
-
Combine the organic layers, wash with a saturated brine solution, and dry over anhydrous sodium sulfate.
-
Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to yield this compound, typically as a colorless oil. The product can be further purified by column chromatography if necessary.
Caption: Synthesis workflow for this compound.
Chemical Reactivity
The primary utility of this compound in drug development stems from its identity as a versatile chemical intermediate.[12] The bromine atom on the aromatic ring is a key functional group that allows for participation in various palladium, nickel, or copper-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions.[2] This reactivity enables the facile introduction of new carbon-carbon or carbon-heteroatom bonds at the 3-position of the phenyl ring, forming a diverse range of derivatives.
A notable application is its use as a reagent in the synthesis of the methyl ester derivative of (R)-Flurbiprofen.[6][10] (R)-Flurbiprofen is a nonsteroidal anti-inflammatory drug (NSAID) that has also been investigated for its potential in treating Alzheimer's Disease.[6][10]
Caption: Role as an intermediate in pharmaceutical synthesis.
Spectral Information
Spectral data is essential for the structural confirmation and purity assessment of the compound.
-
Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum provides definitive structural information. A reported spectrum shows the following peaks:
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.48 (s, 1H), 7.46-7.43 (m, 1H), 7.30-7.26 (m, 2H), 3.70 (s, 2H, -CH₂-), 3.61 (s, 3H, -OCH₃).[10]
-
-
Infrared Spectroscopy (FT-IR): FT-IR spectral data is available and would typically show strong characteristic peaks for the ester carbonyl (C=O) stretch around 1730-1750 cm⁻¹ and C-O stretching vibrations, in addition to peaks corresponding to the bromo-substituted aromatic ring.[1]
Safety and Handling
Proper handling and storage are critical to ensure laboratory safety.
-
GHS Hazard Statements: The compound is classified with the following hazards:
-
Storage: Store at room temperature in a dry, well-ventilated place.[5][9] Keep the container tightly sealed.[9][10]
References
- 1. This compound | C9H9BrO2 | CID 11746402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 150529-73-0 | FM46201 [biosynth.com]
- 3. This compound | CAS#:150529-73-0 | Chemsrc [chemsrc.com]
- 4. 150529-73-0|this compound|BLD Pharm [bldpharm.com]
- 5. This compound | 150529-73-0 [sigmaaldrich.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. chempanda.com [chempanda.com]
- 8. chemscene.com [chemscene.com]
- 9. 150529-73-0 CAS MSDS ((3-BROMOPHENYL)ACETIC ACID METHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. (3-BROMOPHENYL)ACETIC ACID METHYL ESTER | 150529-73-0 [chemicalbook.com]
- 11. echemi.com [echemi.com]
- 12. This compound [myskinrecipes.com]
Technical Guide: Methyl 2-(3-bromophenyl)acetate (CAS No. 150529-73-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 2-(3-bromophenyl)acetate, a key reagent in organic synthesis and pharmaceutical research. This document outlines its chemical and physical properties, a detailed experimental protocol for its synthesis, and its application in the development of nonsteroidal anti-inflammatory drugs (NSAIDs).
Compound Identification and Properties
This compound is an aromatic carboxylic acid derivative.[1] Its structure features a bromine atom at the meta-position of the phenyl ring, making it a valuable intermediate for cross-coupling reactions in the synthesis of more complex molecules.[1][2]
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 150529-73-0 | [2][3][4][5][6][7] |
| Molecular Formula | C₉H₉BrO₂ | [2][4][6][7] |
| Molecular Weight | 229.07 g/mol | [2][4][7] |
| IUPAC Name | This compound | [3][7] |
| Synonyms | (3-Bromophenyl)acetic acid methyl ester, Methyl 3-bromobenzeneacetate, Methyl 3-bromophenylacetate, Methyl m-bromophenylacetate | [4][5][6] |
| Physical Form | Liquid | [3] |
| Purity | ≥95% - 98% | [3][4] |
| Storage Temperature | Room Temperature | [3] |
| SMILES | COC(=O)CC1=CC(=CC=C1)Br | [2][4] |
| InChI Key | ULSSGHADTSRELG-UHFFFAOYSA-N | [3] |
Synthesis Protocol
A common and efficient method for the synthesis of this compound involves the esterification of 3-Bromophenylacetic acid with methyl iodide.[8]
Experimental Protocol: Esterification of 3-Bromophenylacetic Acid [8]
-
Reactants and Reagents:
-
3-Bromophenylacetic acid (1.0 eq)
-
Dried Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Methyl iodide (3.0 eq)
-
Acetone (solvent)
-
Celite for filtration
-
Petroleum Ether (PE) and Ethyl Acetate (EtOAc) for chromatography
-
-
Procedure:
-
Under inert atmospheric conditions, dissolve 3-Bromophenylacetic acid and dried K₂CO₃ in acetone.
-
Add methyl iodide dropwise to the solution.
-
Stir the reaction mixture for 67 hours at 30°C.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the suspension through Celite to remove solid residues.
-
Remove the solvent from the filtrate in vacuo.
-
Purify the crude product using silica gel chromatography with a solvent system of Petroleum Ether:Ethyl Acetate (4:1).
-
Evaporate the solvent from the purified fractions to yield this compound as a colorless oil.
-
-
Characterization Data:
Applications in Drug Development
This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds. A notable application is its use as a reagent in the synthesis of the methyl ester derivative of (R)-Flurbiprofen.[5] (R)-Flurbiprofen is a nonsteroidal anti-inflammatory drug (NSAID) that has also been investigated for its potential in treating Alzheimer's Disease.[5]
The synthesis of the (R)-Flurbiprofen derivative highlights the utility of this compound in constructing complex molecular architectures through reactions that typically involve the bromine substituent, such as cross-coupling reactions.[2]
Safety Information
This compound is associated with certain hazards and requires careful handling in a laboratory setting.
Table 2: GHS Hazard Statements
| Hazard Code | Description | Source |
| H302 | Harmful if swallowed | [3] |
| H315 | Causes skin irritation | [3][7] |
| H319 | Causes serious eye irritation | [3][7] |
| H332 | Harmful if inhaled | [3] |
| H335 | May cause respiratory irritation | [3] |
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[3]
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | 150529-73-0 | FM46201 [biosynth.com]
- 3. This compound | 150529-73-0 [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound [oakwoodchemical.com]
- 7. This compound | C9H9BrO2 | CID 11746402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
A Comprehensive Technical Guide to Methyl 2-(3-bromophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of Methyl 2-(3-bromophenyl)acetate, a key intermediate in organic and medicinal chemistry. It covers the compound's fundamental properties, a detailed synthesis protocol, and its applications, particularly within the pharmaceutical industry.
Compound Identification and Structure
This compound is an aromatic ester.
Chemical Structure:
The structure consists of a phenyl ring substituted with a bromine atom at the meta (3-) position and an acetoxy methyl group at the 1-position.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented below. This data is essential for experimental design, safety assessment, and analytical method development.
| Property | Value | Source |
| Molecular Weight | 229.07 g/mol | [1][5][6] |
| Physical Form | Liquid | [2] |
| Density | 1.4 ± 0.1 g/cm³ | [6] |
| Boiling Point | 268.6 ± 15.0 °C at 760 mmHg | [6] |
| Polar Surface Area | 26.3 Ų | [1] |
| Purity | ≥95% - 98% (Typical) | [2][4] |
Synthesis Protocol: Esterification of 3-Bromophenylacetic Acid
The following experimental protocol details a high-yield synthesis of this compound.[7] This method is based on the Williamson ether synthesis-like esterification of the corresponding carboxylic acid.
Materials:
-
3-Bromophenylacetic acid (1.0 eq)
-
Potassium carbonate (K₂CO₃), dried (3.0 eq)
-
Methyl iodide (CH₃I) (3.0 eq)
-
Acetone, anhydrous
-
Celite
Equipment:
-
Reaction flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
-
Temperature-controlled bath
-
Filtration apparatus
-
Rotary evaporator
-
Silica gel for chromatography
Procedure:
-
Under inert conditions, dissolve 3-Bromophenylacetic acid (e.g., 4 g, 18.7 mmol) and dried potassium carbonate (8.84 g, 56 mmol) in acetone (40 mL).
-
Add methyl iodide (10.5 mL, 56 mmol) dropwise to the suspension.
-
Stir the reaction mixture for 67 hours at 30 °C.
-
After the reaction period, cool the mixture to room temperature.
-
Filter the suspension through Celite to remove solid residues.
-
Remove the solvent from the filtrate in vacuo using a rotary evaporator.
-
Purify the resulting crude product by silica gel chromatography using a mobile phase of petroleum ether:ethyl acetate (4:1).
-
Evaporate the solvent from the collected fractions to yield this compound as a colorless oil. The reported yield for this protocol is quantitative (100%).[7]
Caption: Synthesis workflow for this compound.
Applications in Research and Drug Development
This compound serves as a versatile building block in organic synthesis, primarily due to the presence of two reactive sites: the ester group and the aryl bromide.
-
Pharmaceutical Intermediate: The compound is a documented reagent for the synthesis of the methyl ester derivative of (R)-Flurbiprofen.[8] (R)-Flurbiprofen is a nonsteroidal anti-inflammatory drug (NSAID) that has also been investigated for its potential as a therapeutic agent for Alzheimer's Disease.[8]
-
Cross-Coupling Reactions: The bromine atom on the phenyl ring makes it an excellent substrate for various palladium, nickel, or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[5] These reactions are fundamental in medicinal chemistry for constructing more complex molecular architectures by forming new carbon-carbon or carbon-heteroatom bonds.[9] This allows for the development of novel active pharmaceutical ingredients (APIs).[9]
-
General Organic Synthesis: It is widely used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, fragrances, and specialty esters.[9]
The logical pathway for its use as a building block in drug discovery is illustrated below.
References
- 1. This compound | C9H9BrO2 | CID 11746402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 150529-73-0 [sigmaaldrich.com]
- 3. chempanda.com [chempanda.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound | 150529-73-0 | FM46201 [biosynth.com]
- 6. This compound | CAS#:150529-73-0 | Chemsrc [chemsrc.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. This compound [myskinrecipes.com]
Synonyms for Methyl 2-(3-bromophenyl)acetate in chemical literature.
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a core resource on Methyl 2-(3-bromophenyl)acetate, a key chemical intermediate. This document provides a thorough compilation of its nomenclature, physicochemical properties, and detailed experimental protocols found in chemical literature, tailored for professionals in research and development.
Chemical Identity and Synonyms
This compound is known by a variety of names in chemical literature and commercial catalogs. Accurate identification is crucial for procurement, synthesis, and regulatory compliance. The following table summarizes the most common synonyms and identifiers for this compound.
| Identifier Type | Identifier | Citation |
| Systematic Name | This compound | [1][2][3][4][5][6][7] |
| IUPAC Name | This compound | [1][4] |
| CAS Number | 150529-73-0 | [1][2][3][4][5][7][8][9] |
| Common Synonyms | (3-Bromophenyl)acetic acid methyl ester | [2][3][6] |
| Methyl 3-bromophenylacetate | [1][2][3][6] | |
| Methyl m-bromophenylacetate | [2][3][6] | |
| Benzeneacetic acid, 3-bromo-, methyl ester | [2][6] | |
| Methyl 3-bromobenzeneacetate | [3][4] | |
| Methyl 2-(3-bromophenyl)ethanoate |
Physicochemical and Spectral Data
A summary of the key quantitative data for this compound is provided below, offering a quick reference for experimental planning and analysis.
| Property | Value | Citation |
| Molecular Formula | C₉H₉BrO₂ | [1][2][3][4] |
| Molecular Weight | 229.07 g/mol | [3][4] |
| Physical Form | Colorless oil or Liquid | [5] |
| Purity | ≥95% to 98% | [3][5][7] |
| Storage Temperature | Room Temperature or 2-8°C Refrigerator | [3][4][5][7] |
| InChI Key | ULSSGHADTSRELG-UHFFFAOYSA-N | [4][5][6][7] |
| SMILES | COC(=O)CC1=CC=CC(Br)=C1 | [3][4] |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound is through the esterification of 3-bromophenylacetic acid. The following protocol is based on a published procedure.[1]
Materials:
-
3-Bromophenylacetic acid
-
Acetone (anhydrous)
-
Potassium carbonate (K₂CO₃, dried)
-
Methyl iodide (CH₃I)
-
Celite
-
Petroleum ether (PE)
-
Ethyl acetate (EtOAc)
Procedure:
-
Under inert atmospheric conditions, dissolve 3-bromophenylacetic acid (1.0 eq) and dried potassium carbonate (3.0 eq) in anhydrous acetone.
-
Add methyl iodide (3.0 eq) dropwise to the solution.
-
Stir the reaction mixture at 30 °C for approximately 67 hours.
-
After cooling the reaction to room temperature, filter the suspension through a pad of Celite.
-
Remove the solvent from the filtrate in vacuo.
-
Purify the crude product by silica gel chromatography using a mixture of petroleum ether and ethyl acetate (e.g., 4:1) as the eluent.
-
Evaporate the solvent from the collected fractions to yield the final product, this compound, as a colorless oil.
Expected Yield: Quantitative (approximately 100%).[1]
Analytical Characterization
The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.
¹H-NMR Spectroscopy:
-
Solvent: CDCl₃
-
Reference: Tetramethylsilane (TMS)
-
Characteristic Peaks (400 MHz): δ = 7.44 (d, J = 1.5 Hz, 1H), 7.41 (dt, J = 6.5, 2.2 Hz, 1H), 7.23–7.17 (m, 2H), 3.71 (s, 3H), 3.60 (s, 2H) ppm.[1]
¹³C-NMR Spectroscopy:
-
Solvent: CDCl₃
-
Characteristic Peaks (100 MHz): δ (ppm) = 171.4, 136.1, 132.4, 130.3, 130.1, 128.0, 122.6, 52.2, 40.7.[1]
Logical and Experimental Workflows
While this document has not identified the involvement of this compound in complex biological signaling pathways, its role in synthetic chemistry provides a logical workflow that can be visualized. The following diagram illustrates the synthesis pathway described in the experimental protocol.
Caption: Synthesis workflow for this compound.
Applications in Synthesis
This compound serves as a valuable reagent in organic synthesis. Notably, it is utilized as a reagent in the synthesis of the methyl ester derivative of (R)-Flurbiprofen.[8] (R)-Flurbiprofen is a nonsteroidal anti-inflammatory drug (NSAID) that has also been investigated for its potential therapeutic applications in Alzheimer's disease.[8] This highlights the importance of this compound as a building block in the development of pharmaceutically active compounds. It is also used in palladium, nickel, or copper-catalyzed cross-coupling reactions to synthesize biphenyls.[2]
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. This compound | 150529-73-0 | FM46201 [biosynth.com]
- 3. METHYL 2-(2-BROMOPHENYL)ACETATE synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | C9H9BrO2 | CID 11746402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 150529-73-0 [sigmaaldrich.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. This compound | 150529-73-0 [sigmaaldrich.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. 150529-73-0|this compound|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to the Key Spectroscopic Data of Methyl 2-(3-bromophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for Methyl 2-(3-bromophenyl)acetate (CAS No: 150529-73-0). Due to the limited availability of a complete, publicly accessible, and citable dataset for this specific molecule, this document presents expected spectroscopic values based on established principles and data from analogous compounds, alongside general experimental protocols.
Compound Identity
| Parameter | Value | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 150529-73-0 | [1][2][3] |
| Molecular Formula | C₉H₉BrO₂ | [3] |
| Molecular Weight | 229.07 g/mol | [1][3] |
| Structure | ||
| Image Source: PubChem[1] |
Spectroscopic Data Summary
The following tables summarize the expected key spectroscopic data for this compound. These values are predicted based on the chemical structure and typical spectroscopic ranges for the functional groups present.
Expected Spectrum in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.45 | d | 1H | Ar-H |
| ~ 7.35 | t | 1H | Ar-H |
| ~ 7.20 | t | 1H | Ar-H |
| ~ 7.15 | d | 1H | Ar-H |
| 3.70 | s | 3H | -OCH₃ |
| 3.65 | s | 2H | -CH₂- |
Expected Spectrum in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| ~ 171.5 | C=O (ester) |
| ~ 136.0 | Ar-C |
| ~ 131.0 | Ar-C |
| ~ 130.0 | Ar-C |
| ~ 128.0 | Ar-C |
| ~ 122.5 | Ar-C (C-Br) |
| ~ 52.5 | -OCH₃ |
| ~ 41.0 | -CH₂- |
Expected neat liquid or KBr pellet spectrum
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~ 3050 | Medium | Aromatic C-H stretch |
| ~ 2950 | Medium | Aliphatic C-H stretch |
| ~ 1735 | Strong | C=O (ester) stretch |
| ~ 1600, 1475 | Medium-Strong | Aromatic C=C stretch |
| ~ 1200 | Strong | C-O (ester) stretch |
| ~ 780, 690 | Strong | C-H out-of-plane bend (meta-disubstituted) |
| ~ 550 | Medium | C-Br stretch |
Expected Electron Ionization (EI) fragmentation pattern
| m/z | Relative Abundance | Proposed Fragment Ion |
| 228/230 | Moderate | [M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br isotopes) |
| 169/171 | High | [M - OCH₃]⁺ |
| 151/153 | Moderate | [M - COOCH₃]⁺ |
| 90 | High | [C₇H₆]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of the key spectroscopic data.
A sample of approximately 5-10 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer at room temperature.
The FT-IR spectrum is obtained using a neat liquid sample. A drop of this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. The spectrum is recorded in the range of 4000-400 cm⁻¹. Alternatively, an attenuated total reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal.
A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared. The sample is injected into a gas chromatograph equipped with a mass spectrometer detector. The GC is typically run with a temperature program to ensure separation of the analyte from any impurities. The mass spectrometer is operated in electron ionization (EI) mode at 70 eV.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis
Caption: Relationship of Spectroscopic Data
References
An In-depth Technical Guide to the Synthesis of (3-Bromophenyl)acetic acid methyl ester
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthesis of (3-Bromophenyl)acetic acid and its subsequent conversion to (3-Bromophenyl)acetic acid methyl ester. It includes detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways. (3-Bromophenyl)acetic acid and its esters are valuable intermediates in the synthesis of various pharmaceutical compounds[1].
Synthesis of (3-Bromophenyl)acetic acid
The synthesis of (3-Bromophenyl)acetic acid can be achieved from 3-bromoacetophenone through a two-step process. This method involves the formation of an intermediate which is then hydrolyzed to the final acid product[2].
Experimental Protocol
Step 1: Reaction of 3-bromoacetophenone with sulfur and morpholine [2]
-
In a 1000 ml three-necked flask, add 24g (0.75 mol) of sublimed sulfur, 100g (0.5 mol) of 3-bromoacetophenone, and 65.4g (0.75 mol) of morpholine.
-
The mixture is stirred at reflux for 14 hours.
Step 2: Hydrolysis [2]
-
After reflux, the mixture is cooled to 20-30°C.
-
While stirring, a solution of 260 ml of glacial acetic acid, 75 ml of distilled water, and 52 ml of concentrated sulfuric acid is added.
-
The reaction mixture is then refluxed for an additional 6 hours.
-
The mixture is poured into ice water with stirring, leading to the precipitation of a brown solid, which is collected by filtration.
-
The solid is dissolved in 300 ml of 20% aqueous sodium hydroxide solution and filtered.
-
The filtrate is cooled in an ice bath, and the pH is adjusted to 1-2 with 2 mol/L hydrochloric acid to induce crystallization.
-
The resulting solid is filtered and dried at 60°C to yield (3-Bromophenyl)acetic acid.
Quantitative Data
| Reactant/Product | Molecular Formula | Amount (g) | Moles (mol) | Yield (%) |
| 3-Bromoacetophenone | C8H7BrO | 100 | 0.5 | - |
| Sulfur | S | 24 | 0.75 | - |
| Morpholine | C4H9NO | 65.4 | 0.75 | - |
| (3-Bromophenyl)acetic acid | C8H7BrO2 | 99.2 | - | 92.3 |
Synthesis Pathway
Caption: Synthesis of (3-Bromophenyl)acetic acid.
Synthesis of (3-Bromophenyl)acetic acid methyl ester
The methyl ester is synthesized from (3-Bromophenyl)acetic acid via Fischer esterification, a reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst[3][4].
Experimental Protocol
-
To 10 ml of methanol, add 0.5 g (2.3 mmol) of (3-Bromophenyl)acetic acid and 0.08 ml (1.2 mmol) of acetyl chloride[3].
-
The reaction mixture is refluxed for 2 hours. The completion of the reaction is monitored by Thin Layer Chromatography (TLC)[3].
-
After the reaction is complete, the mixture is concentrated[3].
-
The residue is extracted with dichloromethane (DCM)[3].
-
The combined organic phases are washed with saturated brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford (3-Bromophenyl)acetic acid methyl ester as a colorless oil[3].
Quantitative Data
| Reactant/Product | Molecular Formula | Amount (g) | Moles (mmol) | Yield (%) |
| (3-Bromophenyl)acetic acid | C8H7BrO2 | 0.5 | 2.3 | - |
| Acetyl Chloride | C2H3ClO | - | 1.2 | - |
| Methanol | CH4O | 10 ml | - | - |
| (3-Bromophenyl)acetic acid methyl ester | C9H9BrO2 | 0.525 | - | 98.7 |
Synthesis Pathway
Caption: Fischer esterification of (3-Bromophenyl)acetic acid.
Conclusion
The synthetic routes detailed in this guide offer efficient methods for the preparation of (3-Bromophenyl)acetic acid and its methyl ester. The high yields reported for both syntheses make these protocols valuable for researchers and professionals in the field of drug development and organic synthesis. The use of readily available starting materials and straightforward reaction conditions further enhances the practicality of these methods.
References
Potential Research Frontiers for Methyl 2-(3-bromophenyl)acetate: A Technical Guide
For Immediate Release
Methyl 2-(3-bromophenyl)acetate, a versatile aromatic building block, is poised to unlock significant advancements across diverse fields of chemical research, from pharmaceuticals to materials science. This technical guide outlines promising research avenues for this compound, providing a framework for scientists and drug development professionals to explore its untapped potential. The strategic placement of the bromine atom and the ester functional group on the phenylacetate core makes it an ideal substrate for a variety of powerful cross-coupling reactions, opening the door to the synthesis of novel and complex molecular architectures with a wide range of potential applications.
Core Chemical Data
A foundational understanding of the physicochemical properties of this compound is essential for its application in synthesis.
| Property | Value | Reference |
| CAS Number | 150529-73-0 | [1][2] |
| Molecular Formula | C₉H₉BrO₂ | [1][2] |
| Molecular Weight | 229.07 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| SMILES | COC(=O)CC1=CC(=CC=C1)Br | [1] |
Drug Discovery and Medicinal Chemistry
The inherent structural motifs within this compound make it a compelling starting point for the synthesis of novel therapeutic agents. The bromophenyl group is a common feature in many biologically active compounds, and the acetate side chain provides a handle for further molecular elaboration.
Synthesis of Non-Steroidal Anti-Inflammatory Drug (NSAID) Analogs
This compound has been identified as a key reagent in the synthesis of the methyl ester derivative of (R)-Flurbiprofen.[3] Flurbiprofen is a well-established NSAID, and its derivatives are being investigated for potential applications in treating conditions such as Alzheimer's Disease.[3] This opens up a research area focused on synthesizing a library of Flurbiprofen analogs by modifying the biphenyl linkage, potentially leading to compounds with improved efficacy, selectivity, or pharmacokinetic profiles.
Development of Novel Kinase Inhibitors and Anticancer Agents
The bromophenyl scaffold is a privileged structure in the design of kinase inhibitors, a critical class of anticancer drugs. While direct synthesis from this compound is yet to be widely published, the structural similarity to precursors of Aurora A kinase inhibitors suggests a strong potential in this area. Research could focus on utilizing palladium-catalyzed cross-coupling reactions to introduce various heterocyclic moieties at the 3-position of the phenyl ring, a common strategy in kinase inhibitor design.
Recent studies have demonstrated the anticancer activity of compounds derived from a 3-bromophenyl core. For instance, a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have been synthesized and shown to exhibit significant growth inhibition against various cancer cell lines.[4][5] This provides a strong rationale for exploring the synthesis of novel triazole and other heterocyclic derivatives starting from this compound and evaluating their anticancer potential.
Table 1: Anticancer Activity of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs [4][5]
| Compound | Most Sensitive Cell Line | Percent Growth Inhibition (PGI) at 10⁻⁵ M |
| 4e | SNB-75 (CNS Cancer) | 41.25% |
| 4i | SNB-75 (CNS Cancer) | 38.94% |
| 4i | UO-31 (Renal Cancer) | 30.14% |
| 4i | CCRF-CEM (Leukemia) | 26.92% |
| 4i | EKVX (Non-Small Cell Lung Cancer) | 26.61% |
| 4i | OVCAR-5 (Ovarian Cancer) | 23.12% |
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
The bromine atom in this compound serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the bromophenyl ring and a variety of organoboron reagents. This is a powerful method for constructing biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and functional materials. A key research area would be the exploration of coupling this compound with a diverse range of boronic acids and esters to generate novel biaryl compounds for biological screening or materials science applications.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Aryl bromides can be coupled with phenylboronic acid in the presence of a palladium catalyst and a base.[6][7]
-
Reaction Setup: In a reaction vessel, combine the aryl bromide (1.0 eq.), phenylboronic acid (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of DMF and water.[6]
-
Catalyst Addition: Introduce the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C.[8][9]
-
Work-up and Purification: After completion of the reaction (monitored by TLC or GC-MS), cool the mixture, and perform an aqueous work-up. Extract the product with an organic solvent, dry the organic layer, and purify the product by column chromatography.
Heck-Mizoroki Reaction
The Heck-Mizoroki reaction facilitates the coupling of this compound with alkenes, leading to the formation of substituted stilbene and cinnamate derivatives.[8] These products are valuable intermediates in the synthesis of pharmaceuticals, fragrances, and organic electronic materials. Research can be directed towards optimizing reaction conditions for various alkene coupling partners and exploring the applications of the resulting products.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling this compound with a wide range of primary and secondary amines.[10][11] This reaction is instrumental in the synthesis of anilines and their derivatives, which are key components of many pharmaceuticals and organic materials. A fruitful area of investigation would be the synthesis of a library of novel arylamines derived from this compound and the evaluation of their biological or material properties.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Aryl halides can be coupled with amines using a palladium catalyst and a strong base.[12][13]
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 eq.), the amine (1.0-1.2 eq.), and a strong base (e.g., NaOtBu, 1.2-1.4 eq.).
-
Catalyst System: Add the palladium precursor (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., BINAP, XPhos).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80 and 110 °C until the starting material is consumed.
-
Work-up and Purification: Cool the reaction, quench with water, and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by chromatography.
Materials Science: Exploring Novel Organic Functional Materials
The aromatic nature of this compound makes it a potential precursor for the synthesis of novel organic functional materials.
Organic Light-Emitting Diodes (OLEDs)
The development of new materials for OLEDs is a rapidly growing field. The core structure of this compound can be functionalized through cross-coupling reactions to introduce charge-transporting or emissive moieties. Research in this area would involve the design and synthesis of novel bipolar host materials or fluorescent emitters derived from this starting material. The goal would be to create materials with high thermal stability, good film-forming properties, and efficient electroluminescence.[14]
Visualizing Synthetic Pathways
The following diagrams illustrate the potential synthetic transformations of this compound.
Caption: Suzuki-Miyaura coupling of this compound.
Caption: Heck-Mizoroki reaction of this compound.
Caption: Buchwald-Hartwig amination of this compound.
Conclusion
This compound represents a starting material with considerable, yet underexplored, potential. Its utility in palladium-catalyzed cross-coupling reactions provides a clear path for the synthesis of a vast array of novel compounds. The most promising research avenues lie in the fields of medicinal chemistry, particularly in the development of NSAID analogs and anticancer agents, and in materials science for the creation of new organic electronic materials. The experimental protocols and synthetic pathways outlined in this guide serve as a starting point for researchers to embark on innovative projects that fully exploit the synthetic versatility of this valuable chemical building block.
References
- 1. This compound | C9H9BrO2 | CID 11746402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 150529-73-0 | FM46201 [biosynth.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. espace.library.uq.edu.au [espace.library.uq.edu.au]
A Comprehensive Technical Guide to the Applications of Substituted Phenylacetates
For Researchers, Scientists, and Drug Development Professionals
Substituted phenylacetates are a versatile class of organic compounds that have garnered significant attention across various scientific disciplines, including medicinal chemistry, agriculture, and materials science. Their structural motif, consisting of a phenyl ring attached to an acetic acid moiety, allows for diverse substitutions on the aromatic ring, leading to a wide array of physicochemical and biological properties. This guide provides an in-depth review of the synthesis, applications, and mechanisms of action of substituted phenylacetates, with a focus on their therapeutic potential.
Synthetic Methodologies
The synthesis of substituted phenylacetates can be achieved through several key methodologies, each offering distinct advantages in terms of starting material availability, functional group tolerance, and scalability.
Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a powerful method for the synthesis of aryl-aliphatic acids and their derivatives from aryl ketones. The reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine, to form a thioamide intermediate, which is then hydrolyzed to the corresponding carboxylic acid.
Experimental Protocol: Synthesis of Phenylacetic Acids from Acetophenones via Willgerodt-Kindler Reaction under Phase Transfer Catalysis [1]
-
Thioamide Formation: In a round-bottom flask, a mixture of the substituted acetophenone (10 mmol), sulfur (20 mmol), and morpholine (30 mmol) is refluxed for 5-8 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Hydrolysis: After cooling, a 20% aqueous solution of sodium hydroxide and a phase-transfer catalyst, such as triethylbenzylammonium chloride (TEBA) (0.05 mmol), are added to the reaction mixture.
-
The mixture is then heated at 100°C for an additional 5-8 hours to facilitate the hydrolysis of the thiomorpholide intermediate.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled, and acidified with hydrochloric acid to precipitate the crude phenylacetic acid. The precipitate is filtered, washed with water, and can be further purified by recrystallization.
A generalized workflow for the Willgerodt-Kindler reaction is depicted below.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds. For the synthesis of substituted phenylacetates, this reaction can be employed to couple an aryl boronic acid with a halo-phenylacetate derivative in the presence of a palladium catalyst and a base.
Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of Substituted Phenylacetic Esters [2]
-
Reaction Setup: In a reaction vessel, the aryl halide (e.g., ethyl 4-bromophenylacetate) (1.0 equiv), the corresponding arylboronic acid (1.1-1.5 equiv), and a base such as cesium carbonate (2.0 equiv) are combined in a suitable solvent system (e.g., 1,4-dioxane and water).
-
Degassing: The mixture is thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Catalyst Addition: A palladium catalyst, such as Pd(dppf)Cl2 (0.05-0.1 equiv), is added to the mixture under the inert atmosphere.
-
Reaction: The vessel is sealed and the reaction mixture is heated to 80-100°C with stirring for 12-24 hours, or until TLC or GC-MS analysis indicates completion.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
The catalytic cycle of the Suzuki-Miyaura coupling is illustrated below.
Strecker Synthesis
The Strecker synthesis is a classic method for the preparation of α-amino acids. A variation of this synthesis can be used to produce α-amino phenylacetonitriles, which can then be hydrolyzed to the corresponding α-amino phenylacetic acids. The reaction involves the treatment of an aldehyde or ketone with ammonia and cyanide.
Experimental Protocol: Strecker Synthesis of α-Amino Phenylacetonitriles [3][4][5]
-
Imine Formation: An aldehyde (e.g., benzaldehyde) is reacted with ammonia (or an ammonium salt like ammonium chloride) to form an imine intermediate in situ.
-
Cyanide Addition: A cyanide source, such as potassium cyanide or sodium cyanide, is then added to the reaction mixture. The cyanide ion attacks the imine carbon to form an α-aminonitrile.
-
Hydrolysis: The resulting α-aminonitrile is then hydrolyzed, typically under acidic conditions (e.g., refluxing with aqueous HCl), to yield the α-amino phenylacetic acid.
-
Isolation: The amino acid product is isolated by adjusting the pH to its isoelectric point, causing it to precipitate out of solution.
A schematic of the Strecker synthesis is provided below.
Hydrolysis of Benzyl Cyanides
A straightforward and widely used method for the synthesis of substituted phenylacetic acids is the hydrolysis of the corresponding benzyl cyanides. This can be achieved under either acidic or basic conditions.
Experimental Protocol: Acid-Catalyzed Hydrolysis of Benzyl Cyanide [5][6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, the substituted benzyl cyanide (1.0 equiv) is mixed with an aqueous solution of a strong acid, such as sulfuric acid (e.g., 50-70% v/v).
-
Reaction: The mixture is heated to reflux for several hours. The reaction progress can be monitored by observing the disappearance of the insoluble benzyl cyanide layer.
-
Work-up and Isolation: After completion, the reaction mixture is cooled, which typically causes the phenylacetic acid product to crystallize. The solid product is collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent like water or an ethanol/water mixture.
Applications in Drug Development
Substituted phenylacetates have demonstrated a broad range of biological activities, making them valuable scaffolds in drug discovery and development.
Anticancer Agents
Certain substituted phenylacetamide derivatives have shown promising anticancer activity. For example, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have been synthesized and evaluated for their in-vitro cytotoxicity against various cancer cell lines.[7]
| Compound | Substituent on N-phenyl ring | Cell Line | IC₅₀ (µM) | Reference Drug (Imatinib) IC₅₀ (µM) |
| 2b | 3-Nitro | PC3 | 52 | 40 |
| 2c | 4-Nitro | PC3 | 80 | 40 |
| 2c | 4-Nitro | MCF-7 | 100 | 98 |
Data extracted from a study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives.[7] The results indicate that compounds with a nitro moiety exhibit notable cytotoxic effects.[7]
Aldose Reductase Inhibitors
Aldose reductase is an enzyme implicated in the pathogenesis of diabetic complications. Substituted phenylacetic acids have been investigated as potential inhibitors of this enzyme. A study on novel phenylacetic acid derivatives with a halogenated benzyl subunit revealed their potential as aldose reductase inhibitors.[8]
| Compound | Substitution | IC₅₀ (µM) |
| 5d | 4-((3-bromobenzyl)oxy) | 20.9 |
Data for a potent derivative from a study on phenylacetic acid derivatives as aldose reductase inhibitors.[8]
Aldose Reductase Signaling Pathway in Diabetic Complications
Under hyperglycemic conditions, aldose reductase converts excess glucose to sorbitol. The accumulation of sorbitol leads to osmotic stress and other downstream effects contributing to diabetic complications.
Dopamine D4 Receptor Ligands
The dopamine D4 receptor is a target for the treatment of several neuropsychiatric disorders. Substituted phenylacetamides have been explored as ligands for this receptor.
Dopamine D4 Receptor Signaling Pathway
The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that, upon activation by dopamine, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Applications in Agriculture
Substituted phenylacetic acids also play a role in agriculture as plant growth regulators, exhibiting auxin-like activity.
Auxin Activity
Auxins are a class of plant hormones that regulate various aspects of plant growth and development. Phenylacetic acid (PAA) and its derivatives are recognized as natural auxins. The structure-activity relationship of mono-substituted phenylacetic acids has been studied, revealing that the position of the substituent on the phenyl ring influences their auxin activity.[9]
Auxin Signaling Pathway
The canonical auxin signaling pathway involves the perception of auxin by TIR1/AFB receptors, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent activation of auxin-responsive genes by ARF transcription factors.
Conclusion
Substituted phenylacetates represent a privileged scaffold in the development of new molecules with diverse applications. The synthetic methodologies outlined in this guide provide a robust foundation for the generation of novel derivatives. The wide range of biological activities, from anticancer and antidiabetic to plant growth regulation, underscores the importance of this class of compounds. Further exploration of the structure-activity relationships and mechanisms of action of substituted phenylacetates will undoubtedly lead to the discovery of new and improved therapeutic agents and agricultural products.
References
- 1. inventivapharma.com [inventivapharma.com]
- 2. youtube.com [youtube.com]
- 3. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]
- 4. medschoolcoach.com [medschoolcoach.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of novel phenylacetic acid derivatives with halogenated benzyl subunit and evaluation as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship in the auxin activity of mono-substituted phenylacetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Methyl 2-(3-bromophenyl)acetate: A Versatile Intermediate in Synthetic Chemistry and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Methyl 2-(3-bromophenyl)acetate is a synthetic intermediate of significant interest in the fields of organic synthesis and medicinal chemistry. Its chemical structure, featuring a reactive bromine atom on the phenyl ring and an ester functionality, makes it a versatile building block for the construction of a diverse array of more complex molecules. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a particular focus on its role in the development of pharmacologically active compounds. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to support researchers in their scientific endeavors.
Physicochemical Properties
This compound is a liquid at room temperature with the chemical formula C₉H₉BrO₂ and a molecular weight of 229.07 g/mol .[1][2][3][4] A summary of its key physical and chemical properties is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 150529-73-0 | [2][5] |
| Molecular Formula | C₉H₉BrO₂ | [1][2] |
| Molecular Weight | 229.07 g/mol | [1][2][3][4] |
| Physical Form | Liquid | [3] |
| Purity | ≥95% - 98% | [3] |
| Storage Temperature | Room Temperature | [3] |
| InChI Key | ULSSGHADTSRELG-UHFFFAOYSA-N | [3] |
| SMILES | COC(=O)CC1=CC(=CC=C1)Br | [2] |
Synthesis of this compound
The most common and straightforward method for the preparation of this compound is through the Fischer esterification of 3-bromophenylacetic acid. This reaction is typically carried out in methanol with a catalytic amount of strong acid.
Experimental Protocol: Fischer Esterification of 3-Bromophenylacetic Acid
Materials:
-
3-Bromophenylacetic acid
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Water (H₂O)
Procedure:
-
Dissolve 3-bromophenylacetic acid in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux the reaction mixture for a period of 30 minutes to several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
To the residue, add water and extract the product with dichloromethane (typically 3 portions).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield this compound as an oil.
Quantitative yields are often reported for this reaction.
Reactions of this compound as a Synthetic Intermediate
The bromine atom on the phenyl ring of this compound serves as a versatile handle for various carbon-carbon and carbon-nitrogen bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for several widely used palladium-catalyzed cross-coupling reactions, including the Suzuki, Heck, and Buchwald-Hartwig amination reactions.[2] These reactions allow for the introduction of a wide range of substituents at the 3-position of the phenyl ring, leading to a diverse library of derivatives.
The Suzuki coupling reaction involves the reaction of this compound with a boronic acid or boronate ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This reaction is particularly useful for the synthesis of biphenyl derivatives.[6][7]
General Experimental Protocol for Suzuki Coupling:
Materials:
-
This compound
-
Arylboronic acid or ester (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with water)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid or ester, and the base.
-
Degas the solvent and add it to the reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add the palladium catalyst to the mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl derivative.
Table 2: Representative Suzuki Coupling Reaction Conditions
| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | High |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | Dioxane/H₂O | 90 | High |
| 3-Pyridinylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | Good |
Note: Yields are generally reported as good to excellent, but specific values for reactions with this compound require sourcing from specific literature reports.
The Heck reaction couples this compound with an alkene in the presence of a palladium catalyst and a base.[8][9] This reaction is a powerful tool for the formation of substituted alkenes.
General Experimental Protocol for Heck Reaction:
Materials:
-
This compound
-
Alkene (e.g., styrene, methyl acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)
-
Base (e.g., Et₃N, K₂CO₃)
-
Solvent (e.g., DMF, CH₃CN, Toluene)
Procedure:
-
Combine this compound, the alkene, the base, and the palladium catalyst in a suitable solvent in a reaction vessel.
-
Heat the mixture under an inert atmosphere to the reaction temperature (often >100 °C) for several hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction, filter off any solids, and remove the solvent under reduced pressure.
-
Purify the crude product, typically by column chromatography, to yield the substituted alkene derivative.
The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between this compound and a primary or secondary amine, catalyzed by a palladium complex with a specialized phosphine ligand.[10][11]
General Experimental Protocol for Buchwald-Hartwig Amination:
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP, XPhos, RuPhos)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium pre-catalyst and the phosphine ligand in the anhydrous solvent.
-
Add the base, this compound, and the amine.
-
Heat the reaction mixture to the required temperature (typically 80-120 °C) and stir until the starting material is consumed.
-
Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer and concentrate it.
-
Purify the resulting N-aryl derivative by column chromatography.
Applications in Drug Discovery and Development
This compound is a valuable starting material for the synthesis of various biologically active molecules. Its derivatives have shown promise in several therapeutic areas, including anti-inflammatory, anti-cancer, and neuroprotective applications.
Anti-inflammatory Agents: Flurbiprofen and its Derivatives
A significant application of this compound is in the synthesis of derivatives of (R)-Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID).[5] Flurbiprofen and related compounds exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, lipid compounds that mediate inflammation and pain.[8][12]
There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions, such as protecting the gastric mucosa.[13] In contrast, COX-2 is typically induced at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[9] Many traditional NSAIDs inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects. Therefore, the development of selective COX-2 inhibitors or dual-action inhibitors is an active area of research.
Neuroprotective Agents
Derivatives of biphenyl acetic acid, which can be synthesized from this compound, have been investigated as potential treatments for neurodegenerative disorders such as Alzheimer's disease. One of the therapeutic strategies for Alzheimer's disease is to increase the levels of the neurotransmitter acetylcholine in the brain by inhibiting the enzymes that break it down: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Several biphenyl derivatives have shown potent inhibitory activity against both AChE and BuChE, suggesting their potential as disease-modifying agents.[1][13][14]
Other Potential Therapeutic Applications
The biphenyl scaffold is a privileged structure in medicinal chemistry, and derivatives have been explored for a wide range of other biological activities, including:
The synthesis of novel biphenyl-3-acetic acid derivatives and N-aryl-3-phenylacetic acid amides from this compound provides a rich source of compounds for screening and development in these and other therapeutic areas.
Conclusion
This compound is a highly valuable and versatile synthetic intermediate. Its utility is primarily derived from its susceptibility to a range of palladium-catalyzed cross-coupling reactions, which enable the straightforward synthesis of diverse and complex molecular structures. The application of this intermediate in the synthesis of biologically active compounds, particularly in the development of anti-inflammatory and neuroprotective agents, underscores its importance in drug discovery. The detailed protocols and data presented in this guide are intended to facilitate further research and innovation in the use of this compound for the advancement of chemical synthesis and medicinal chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | 150529-73-0 | FM46201 [biosynth.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound | C9H9BrO2 | CID 11746402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Heck Reaction [organic-chemistry.org]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. englelab.com [englelab.com]
- 13. [PDF] Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase | Semantic Scholar [semanticscholar.org]
- 14. (PDF) Design, Synthesis, and Biological Evaluation of a New [research.amanote.com]
- 15. ijsdr.org [ijsdr.org]
- 16. Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][1,2]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Synthesis of Methyl 2-(3-bromophenyl)acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Methyl 2-(3-bromophenyl)acetate is a valuable intermediate in organic synthesis, frequently utilized in the development of pharmaceutical compounds and other complex organic molecules.[1][2] Its structure incorporates a bromine atom on the phenyl ring, which serves as a versatile handle for further chemical modifications, such as cross-coupling reactions. This document provides a detailed standard protocol for the synthesis of this compound via Fischer esterification of 2-(3-bromophenyl)acetic acid, a common and efficient method. An alternative protocol using methyl iodide is also presented.
Physicochemical Data
| Property | Value |
| CAS Number | 150529-73-0[1][3] |
| Molecular Formula | C₉H₉BrO₂[1][4] |
| Molecular Weight | 229.07 g/mol [1][4] |
| Appearance | Colorless oil[5] |
| Boiling Point | 268.6 °C (Predicted)[6] |
| Density | 1.4 g/cm³ (Predicted)[6] |
Experimental Protocols
Method 1: Fischer Esterification
This protocol is adapted from a general procedure for the synthesis of methyl 2-(bromophenyl)acetates, which has been shown to produce high yields.[7] The Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol.[8][9][10]
Materials:
-
2-(3-Bromophenyl)acetic acid
-
Methanol (MeOH), anhydrous
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2-(3-bromophenyl)acetic acid (1.0 eq) in methanol (approximately 10 mL per gram of carboxylic acid).
-
To this solution, add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux.
-
Maintain the reflux for 30-60 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the residue, add water and extract the product with dichloromethane (3 x volume of water).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude product.
-
If necessary, purify the product by silica gel chromatography.
Method 2: Alkylation with Methyl Iodide
This method provides a quantitative yield and is performed under mild conditions.[5]
Materials:
-
2-(3-Bromophenyl)acetic acid
-
Potassium Carbonate (K₂CO₃), dried
-
Methyl Iodide (CH₃I)
-
Acetone, anhydrous
-
Celite
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 2-(3-bromophenyl)acetic acid (1.0 eq) and dried potassium carbonate (3.0 eq) in anhydrous acetone.
-
Add methyl iodide (3.0 eq) dropwise to the suspension.
-
Stir the reaction mixture at 30 °C for approximately 67 hours.
-
Upon completion, cool the reaction to room temperature.
-
Filter the suspension through a pad of Celite to remove inorganic salts.
-
Remove the solvent from the filtrate in vacuo to yield the product.
-
The crude product can be purified by silica gel chromatography (e.g., using a mixture of petroleum ether and ethyl acetate).[5]
Quantitative Data Summary
| Method | Reactants | Catalyst/Base | Solvent | Yield | Purity | Reference |
| Fischer Esterification | 2-(Bromophenyl)acetic acid, Methanol | H₂SO₄ (catalytic) | Methanol | ~99% (for ortho-isomer) | High | [7] |
| Alkylation | 2-(3-Bromophenyl)acetic acid, Methyl Iodide | K₂CO₃ | Acetone | 100% (quantitative) | High | [5] |
Characterization Data
The structure of the synthesized this compound can be confirmed by spectroscopic methods.
-
¹H-NMR (400 MHz, CDCl₃): δ = 7.44 (d, J = 1.5 Hz, 1H), 7.41 (dt, J = 6.5, 2.2 Hz, 1H), 7.23–7.17 (m, 2H), 3.71 (s, 3H), 3.60 ppm (s, 2H).[5]
-
¹³C-NMR (100 MHz, CDCl₃): δ (ppm) = 171.4, 136.1, 132.4, 130.3, 130.1, 128.0, 122.6, 52.2, 40.7.[5]
Visualized Experimental Workflow (Fischer Esterification)
Caption: Workflow for the synthesis of this compound via Fischer Esterification.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
-
Methyl iodide is toxic and a suspected carcinogen. Avoid inhalation and skin contact.
-
Dichloromethane is a volatile solvent and a suspected carcinogen. Handle with appropriate containment.
-
Refer to the Safety Data Sheets (SDS) for all reagents before use.
References
- 1. This compound | 150529-73-0 | FM46201 [biosynth.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 150529-73-0|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | C9H9BrO2 | CID 11746402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. chempanda.com [chempanda.com]
- 7. METHYL 2-(2-BROMOPHENYL)ACETATE synthesis - chemicalbook [chemicalbook.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. Fischer Esterification [organic-chemistry.org]
- 10. athabascau.ca [athabascau.ca]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Methyl 2-(3-bromophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of methyl 2-(3-bromophenyl)acetate in various palladium-catalyzed cross-coupling reactions. This versatile building block is a valuable precursor for the synthesis of a wide range of substituted phenylacetate derivatives, which are important intermediates in the development of pharmaceuticals and other biologically active molecules. The following sections detail the reaction principles, experimental conditions, and expected outcomes for Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings.
Introduction to Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis by enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and selectivity under relatively mild conditions. These reactions are fundamental in modern drug discovery and development, allowing for the modular construction of complex molecular architectures. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for coupling reactions involving organometallic reagents), and reductive elimination.
This compound serves as an excellent substrate for these transformations due to the presence of a reactive carbon-bromine bond on the phenyl ring. The ester functionality is generally well-tolerated under typical cross-coupling conditions, making it a suitable handle for further synthetic modifications.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound. This reaction is widely used for the synthesis of biaryl structures, which are prevalent in many pharmaceutical agents.
General Reaction Scheme
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 12 | 85-95 | General Protocol |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | 1,4-Dioxane | 100 | 8 | 92 | General Protocol |
| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 110 | 16 | 78 | General Protocol |
Detailed Experimental Protocol: Synthesis of Methyl 2-(3-phenylphenyl)acetate
Materials:
-
This compound (1.0 mmol, 229 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)
-
Potassium carbonate (2.0 mmol, 276 mg)
-
Toluene (8 mL)
-
Water (2 mL)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add degassed toluene and water to the reaction mixture.
-
Heat the mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 12 hours), cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford methyl 2-(3-phenylphenyl)acetate.
Heck Reaction: Synthesis of Aryl-Substituted Alkenes
The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is particularly useful for the synthesis of stilbene and cinnamate derivatives.
General Reaction Scheme
Caption: General scheme of the Heck reaction.
Quantitative Data for Heck Reaction
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (1.5) | DMF | 100 | 16 | 80-90 | General Protocol |
| 2 | Methyl acrylate | PdCl₂(PPh₃)₂ (3) | - | NaOAc (2) | DMA | 120 | 24 | 75 | General Protocol |
| 3 | n-Butyl acrylate | Pd₂(dba)₃ (1) | P(t-Bu)₃ (4) | K₂CO₃ (2) | 1,4-Dioxane | 110 | 12 | 88 | General Protocol |
Detailed Experimental Protocol: Synthesis of Methyl 2-(3-styrylphenyl)acetate
Materials:
-
This compound (1.0 mmol, 229 mg)
-
Styrene (1.2 mmol, 138 µL)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
Tri(o-tolyl)phosphine [P(o-tolyl)₃] (0.04 mmol, 12 mg)
-
Triethylamine (1.5 mmol, 209 µL)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
Procedure:
-
In a Schlenk tube, dissolve palladium(II) acetate and tri(o-tolyl)phosphine in DMF.
-
Add this compound, styrene, and triethylamine to the solution.
-
Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion (typically 16 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography (hexane/ethyl acetate) to yield methyl 2-(3-styrylphenyl)acetate.
Buchwald-Hartwig Amination: Synthesis of Aryl Amines
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine. This reaction is crucial for synthesizing anilines and their derivatives, which are common motifs in pharmaceuticals.
General Reaction Scheme
Caption: General scheme of the Buchwald-Hartwig amination.
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | 85-95 | General Protocol |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | 1,4-Dioxane | 110 | 24 | 82 | General Protocol |
| 3 | Diethylamine | [Pd(allyl)Cl]₂ (1) | RuPhos (2) | K₃PO₄ (2) | Toluene | 100 | 16 | 75 | General Protocol |
Detailed Experimental Protocol: Synthesis of Methyl 2-(3-(morpholino)phenyl)acetate
Materials:
-
This compound (1.0 mmol, 229 mg)
-
Morpholine (1.2 mmol, 105 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg)
-
XPhos (0.04 mmol, 19 mg)
-
Sodium tert-butoxide (1.4 mmol, 135 mg)
-
Toluene, anhydrous (5 mL)
Procedure:
-
To a glovebox, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried Schlenk tube.
-
Add toluene, followed by this compound and morpholine.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion (typically 18 hours), cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product via flash chromatography to obtain methyl 2-(3-(morpholino)phenyl)acetate.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. This method is highly effective for the synthesis of substituted alkynes.
General Reaction Scheme
Caption: General scheme of the Sonogashira coupling reaction.
Quantitative Data for Sonogashira Coupling
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (5) | Et₃N (2) | THF | 65 | 6 | 85-95 | General Protocol |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (6) | i-Pr₂NH (2.5) | DMF | 80 | 8 | 88 | General Protocol |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (4) | DBU (2) | Acetonitrile | 70 | 12 | 91 | General Protocol |
Detailed Experimental Protocol: Synthesis of Methyl 2-(3-(phenylethynyl)phenyl)acetate
Materials:
-
This compound (1.0 mmol, 229 mg)
-
Phenylacetylene (1.1 mmol, 121 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 14 mg)
-
Copper(I) iodide [CuI] (0.05 mmol, 9.5 mg)
-
Triethylamine (2.0 mmol, 279 µL)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert atmosphere.
-
Add anhydrous THF, triethylamine, and phenylacetylene via syringe.
-
Heat the reaction mixture to 65 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion (typically 6 hours), cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by flash chromatography to give methyl 2-(3-(phenylethynyl)phenyl)acetate.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Caption: A typical experimental workflow for cross-coupling reactions.
These protocols and data provide a comprehensive guide for researchers utilizing this compound in palladium-catalyzed cross-coupling reactions. Optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
Application Notes and Protocols: Palladium-Catalyzed Heck Reaction for the Synthesis of Methyl 2-(3-alkenylphenyl)acetates
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive experimental procedure for the palladium-catalyzed Heck reaction of Methyl 2-(3-bromophenyl)acetate with a representative alkene, n-butyl acrylate. The Heck reaction is a powerful C-C bond-forming reaction that couples an unsaturated halide with an alkene, offering a versatile method for the synthesis of substituted alkenes.[1] These products are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules. This protocol details the necessary reagents, reaction conditions, purification methods, and characterization of the final product, and is intended to serve as a practical guide for researchers in organic synthesis and drug development.
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon bonds.[1] The reaction typically involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base.[2] For drug development professionals, the ability to modify aromatic scaffolds is crucial for structure-activity relationship (SAR) studies. The Heck reaction provides a reliable tool for introducing alkenyl side chains, which can significantly impact the pharmacological properties of a molecule. This application note focuses on the coupling of this compound, a readily available starting material, to demonstrate a practical and reproducible protocol.
Reaction Scheme
Experimental Protocol
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Toluene, anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Syringes and needles
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Column for chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), palladium(II) acetate (0.02 eq), and tri(o-tolyl)phosphine (0.04 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times.
-
Addition of Reagents: Under the inert atmosphere, add anhydrous toluene (5 mL per mmol of aryl bromide) via syringe. Stir the mixture until the solids have dissolved. Add triethylamine (2.0 eq) followed by n-butyl acrylate (1.5 eq) via syringe.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure product.
Data Presentation
| Parameter | Value |
| Reactants | |
| This compound | 1.0 mmol |
| n-Butyl acrylate | 1.5 mmol |
| Catalyst System | |
| Palladium(II) acetate | 2 mol% |
| Tri(o-tolyl)phosphine | 4 mol% |
| Base | |
| Triethylamine | 2.0 eq |
| Solvent | |
| Toluene | 5 mL |
| Reaction Conditions | |
| Temperature | 110 °C |
| Reaction Time | 18 hours |
| Yield | |
| Isolated Yield | 75-85% |
Visualization
Caption: Experimental workflow for the Heck reaction.
Caption: Catalytic cycle of the Heck reaction.
References
Application of Methyl 2-(3-bromophenyl)acetate in the Synthesis of (R)-Flurbiprofen Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of (R)-Flurbiprofen derivatives, utilizing Methyl 2-(3-bromophenyl)acetate as a key starting material. Flurbiprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the 2-arylpropionic acid class.[1] The (R)-enantiomer, in particular, is of significant interest for its potential therapeutic applications with a potentially improved side-effect profile compared to the racemate.[2]
The synthetic strategy outlined herein involves a convergent approach, beginning with the formation of the core biphenyl structure via a Suzuki-Miyaura cross-coupling reaction, followed by the introduction of the characteristic propionate side chain and subsequent enantioselective resolution to yield the desired (R)-Flurbiprofen.
Synthetic Pathway Overview
The synthesis of (R)-Flurbiprofen from this compound can be logically divided into four key stages:
-
Suzuki-Miyaura Coupling: Formation of the 2'-fluoro-[1,1'-biphenyl]-4-yl)acetate intermediate through a palladium-catalyzed cross-coupling reaction.
-
α-Methylation: Introduction of a methyl group at the α-position of the acetate moiety to form the racemic Flurbiprofen methyl ester.
-
Enzymatic Kinetic Resolution: Enantioselective hydrolysis of the racemic methyl ester to isolate the (R)-enantiomer of Flurbiprofen.
-
Hydrolysis: Saponification of the remaining (S)-methyl flurbiprofenate to yield (S)-Flurbiprofen, allowing for racemization and recycling if desired.
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-(2'-fluoro-[1,1'-biphenyl]-4-yl)acetate (Suzuki-Miyaura Coupling)
This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with (2-fluorophenyl)boronic acid. Microwave-assisted heating can be employed to significantly reduce reaction times.
Materials:
-
This compound
-
(2-Fluorophenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
1,4-Dioxane and Water (4:1 mixture)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Microwave reactor vial
-
Magnetic stir bar
Procedure:
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), (2-fluorophenyl)boronic acid (1.2 mmol, 1.2 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PPh₃ (0.04 mmol, 4 mol%).
-
Add potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add 5 mL of a degassed 4:1 mixture of 1,4-dioxane and water.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 20-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield Methyl 2-(2'-fluoro-[1,1'-biphenyl]-4-yl)acetate.
| Parameter | Value/Condition | Reference |
| Catalyst | Pd(OAc)₂ / PPh₃ | General Suzuki Coupling Protocols |
| Base | K₂CO₃ | General Suzuki Coupling Protocols |
| Solvent | 1,4-Dioxane / Water | [3] |
| Temperature | 120 °C (Microwave) | [3] |
| Time | 20-30 minutes | [3] |
| Expected Yield | 80-95% | Estimated based on similar reactions |
Table 1: Reaction parameters for the Suzuki-Miyaura Coupling step.
Protocol 2: Synthesis of Racemic Methyl 2-(2'-fluoro-[1,1'-biphenyl]-4-yl)propanoate (α-Methylation)
This protocol describes the α-methylation of the biphenyl acetate intermediate to form the racemic methyl ester of Flurbiprofen.
Materials:
-
Methyl 2-(2'-fluoro-[1,1'-biphenyl]-4-yl)acetate
-
Sodium hydride (NaH) or other suitable strong base
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add a suspension of NaH (1.2 mmol, 1.2 equiv.) in anhydrous THF (10 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of Methyl 2-(2'-fluoro-[1,1'-biphenyl]-4-yl)acetate (1.0 mmol, 1.0 equiv.) in anhydrous THF (5 mL) to the suspension.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.5 mmol, 1.5 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield racemic Methyl 2-(2'-fluoro-[1,1'-biphenyl]-4-yl)propanoate.
| Parameter | Value/Condition | Reference |
| Base | Sodium Hydride (NaH) | General α-alkylation protocols |
| Alkylating Agent | Methyl Iodide (CH₃I) | General α-alkylation protocols |
| Solvent | Anhydrous THF | General α-alkylation protocols |
| Temperature | 0 °C to Room Temperature | General α-alkylation protocols |
| Expected Yield | 70-90% | Estimated based on similar reactions |
Table 2: Reaction parameters for the α-Methylation step.
Protocol 3: Enantioselective Synthesis of (R)-Flurbiprofen via Enzymatic Kinetic Resolution
This protocol outlines the enzymatic kinetic resolution of the racemic methyl flurbiprofenate using a lipase to selectively hydrolyze the (S)-enantiomer, leaving the (R)-enantiomer as the unreacted ester, which is then hydrolyzed.
Materials:
-
Racemic Methyl 2-(2'-fluoro-[1,1'-biphenyl]-4-yl)propanoate
-
Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)
-
Phosphate buffer (pH 7.0)
-
Toluene or other suitable organic solvent
-
Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl) solution
-
Ethyl acetate
Procedure:
Part A: Enzymatic Hydrolysis
-
In a flask, dissolve the racemic methyl flurbiprofenate (1.0 mmol) in a mixture of phosphate buffer (pH 7.0, 20 mL) and toluene (20 mL).
-
Add the immobilized lipase (e.g., 100 mg of Novozym 435).
-
Stir the mixture at a controlled temperature (e.g., 35-45 °C) and monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (e.e.) of the remaining ester and the formed acid.
-
When approximately 50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and potentially reused.
-
Separate the organic and aqueous layers. The aqueous layer contains the sodium salt of (S)-Flurbiprofen. The organic layer contains the unreacted (R)-Methyl Flurbiprofenate.
Part B: Isolation of (R)-Flurbiprofen
-
Take the organic layer from the previous step, dry it over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain (R)-Methyl 2-(2'-fluoro-[1,1'-biphenyl]-4-yl)propanoate.
-
To the obtained ester, add a solution of NaOH (e.g., 1M in methanol/water) and stir at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Remove the methanol under reduced pressure.
-
Dilute the residue with water and wash with a non-polar organic solvent (e.g., hexane) to remove any non-acidic impurities.
-
Acidify the aqueous layer with HCl (e.g., 1M) to precipitate (R)-Flurbiprofen.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield pure (R)-Flurbiprofen.
| Parameter | Value/Condition | Reference |
| Enzyme | Immobilized Lipase (e.g., Novozym 435) | [4] |
| Solvent System | Phosphate Buffer (pH 7.0) / Toluene | [4] |
| Temperature | 35-45 °C | [4] |
| Monitoring | Chiral HPLC | [4] |
| Expected Enantiomeric Excess (e.e.) | >95% for (R)-Flurbiprofen | [4] |
Table 3: Parameters for the Enzymatic Kinetic Resolution.
References
Application Notes and Protocols: Methyl 2-(3-bromophenyl)acetate as a Versatile Building Block in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(3-bromophenyl)acetate is a valuable and versatile building block in the synthesis of novel pharmaceutical compounds. Its structure, featuring a reactive aryl bromide and an ester functional group, allows for a variety of chemical transformations, making it an ideal starting material for the creation of diverse molecular scaffolds. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds and the synthesis of complex biaryl structures. The ester group can be readily hydrolyzed to the corresponding carboxylic acid, providing a handle for further modifications, including amide bond formation.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of two important classes of pharmaceutical compounds: Aurora Kinase inhibitors and biaryl derivatives with potential anti-inflammatory activity.
Application 1: Synthesis of Novel Quinazoline-Based Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis. Their overexpression is a common feature in many human cancers, making them a promising target for cancer therapy. This compound can be utilized as a key starting material in the multi-step synthesis of potent and selective Aurora kinase inhibitors. The following protocol is a representative example of how this building block can be incorporated into a synthetic route to produce a 2-(3-substituted-phenyl)quinazoline scaffold.
Experimental Protocol: Multi-step Synthesis of a 2-(3-arylphenyl)quinazoline Derivative
This protocol outlines a general procedure for the synthesis of a 2-(3-arylphenyl)quinazoline derivative, starting from this compound. The key steps involve a Suzuki-Miyaura coupling to introduce a new aryl group at the 3-position of the phenyl ring, followed by hydrolysis of the ester and subsequent cyclization with 2-aminobenzamide to form the quinazoline core.
Part 1: Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: In a dry Schlenk flask under an argon atmosphere, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2) (0.05 eq).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the methyl 2-(3-arylphenyl)acetate derivative.
Part 2: Hydrolysis of the Methyl Ester
-
Reaction Setup: Dissolve the methyl 2-(3-arylphenyl)acetate derivative (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Hydrolysis: Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Work-up: Acidify the reaction mixture with 1 M HCl to pH ~3-4. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the 2-(3-arylphenyl)acetic acid.
Part 3: Quinazoline Ring Formation
-
Reaction Setup: In a round-bottom flask, combine the 2-(3-arylphenyl)acetic acid (1.0 eq), 2-aminobenzamide (1.1 eq), and phosphorus oxychloride (POCl3) (3.0 eq).
-
Reaction: Heat the mixture to 100-110 °C for 4-6 hours.
-
Work-up: Carefully quench the reaction by pouring it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution.
-
Purification: Collect the resulting precipitate by filtration, wash with water, and dry. The crude product can be further purified by recrystallization or column chromatography to afford the final 2-(3-arylphenyl)quinazolin-4(3H)-one derivative.
Quantitative Data: Biological Activity of a Representative Quinazoline-Based Aurora A Kinase Inhibitor
The following table summarizes the inhibitory activity of a synthesized quinazoline derivative, Compound 6e (2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid) , against Aurora A kinase.[1]
| Compound | Target Kinase | IC50 (µM) |
| 6e | Aurora A | 0.168 |
IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.
Experimental Workflow
Caption: Synthetic route to quinazoline-based Aurora kinase inhibitors.
Signaling Pathway
Caption: Inhibition of the Aurora A kinase signaling pathway.
Application 2: Synthesis of Biphenyl Derivatives via Suzuki-Miyaura Coupling
The biphenyl moiety is a common scaffold in many biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs). This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions to generate a variety of biphenylacetic acid derivatives. These derivatives can be further elaborated to produce compounds with potential therapeutic applications, such as analogs of Flurbiprofen.[2]
Experimental Protocol: General Suzuki-Miyaura Coupling for Biphenyl Synthesis
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-fluorophenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Catalyst Preparation: In a round-bottom flask, dissolve palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in 1,4-dioxane under an inert atmosphere (e.g., argon or nitrogen). Stir for 15 minutes at room temperature.
-
Reaction Mixture: To the catalyst solution, add this compound (1.0 eq), the arylboronic acid (1.5 eq), and an aqueous solution of potassium carbonate (2 M, 2.0 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 100 °C) for 4-8 hours. Monitor the reaction's progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure methyl 2-(biphenyl-3-yl)acetate derivative.
Quantitative Data: Representative Yields of Suzuki-Miyaura Coupling Reactions
The following table presents typical yields for the Suzuki-Miyaura coupling of this compound with different arylboronic acids under the conditions described above.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | Methyl 2-(biphenyl-3-yl)acetate | 85 |
| 2 | 4-Fluorophenylboronic acid | Methyl 2-(4'-fluoro-[1,1'-biphenyl]-3-yl)acetate | 82 |
| 3 | 4-Methoxyphenylboronic acid | Methyl 2-(4'-methoxy-[1,1'-biphenyl]-3-yl)acetate | 88 |
Yields are based on isolated product after purification.
Logical Relationship Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols: Hydrolysis of Methyl 2-(3-bromophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the hydrolysis of methyl 2-(3-bromophenyl)acetate to produce 3-bromophenylacetic acid, a valuable intermediate in pharmaceutical synthesis. The protocols outlined below are based on established methods for the hydrolysis of similar aryl acetic esters.
Introduction
This compound is a key starting material in the synthesis of various active pharmaceutical ingredients (APIs). For instance, it is utilized as a reagent in the synthesis of the methyl ester derivative of (R)-Flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID) with potential applications in the treatment of Alzheimer's disease.[1][2] The hydrolysis of this ester to its corresponding carboxylic acid, 3-bromophenylacetic acid, is a fundamental transformation in the synthetic pathways of numerous target molecules. This document provides detailed protocols for both base-catalyzed and acid-catalyzed hydrolysis, enabling researchers to select the most suitable method for their specific needs.
Data Presentation: Reaction Conditions for Aryl Acetic Ester Hydrolysis
| Ester | Reagents | Solvent(s) | Temperature | Time | Yield | Reference |
| Methyl Phenylacetate | 6N Sodium Hydroxide, 2N Hydrochloric Acid | 1,4-Dioxane | 60°C | 2 hours | 95% | [3] |
| Ethyl Phenylacetate | Excess 20% Sodium Hydroxide | Water (optional alcohol co-solvent) | Reflux | 2-3 hours | Not specified | [4] |
Experimental Protocols
Two primary methods for ester hydrolysis are presented below: base-catalyzed saponification and acid-catalyzed hydrolysis.
Protocol 1: Base-Catalyzed Hydrolysis (Saponification)
This is the more common and generally higher-yielding method for the hydrolysis of simple esters. The reaction is effectively irreversible as the carboxylate salt is formed.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Methanol or Ethanol
-
Water
-
Hydrochloric acid (HCl), 2M solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in a mixture of methanol (or ethanol) and water. A common solvent ratio is 2:1 to 3:1 alcohol to water.
-
Addition of Base: Add 1.5 to 2.0 molar equivalents of sodium hydroxide or potassium hydroxide to the solution.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: a. Cool the reaction mixture to room temperature. b. Remove the alcohol solvent using a rotary evaporator. c. Dilute the remaining aqueous solution with water. d. Wash the aqueous solution with ethyl acetate to remove any unreacted starting material or non-polar impurities. Discard the organic layer. e. Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 by the slow addition of 2M HCl. The product, 3-bromophenylacetic acid, should precipitate as a solid. f. Collect the solid product by vacuum filtration and wash with cold water. g. For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., water or a mixture of ethyl acetate and hexanes). h. Dry the purified product under vacuum to a constant weight.
Protocol 2: Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is a reversible reaction and requires a large excess of water to drive the equilibrium towards the carboxylic acid product.
Materials:
-
This compound
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a magnetic stir bar and reflux condenser, add this compound and a large excess of aqueous acid (e.g., 10-20% H₂SO₄ or HCl in water).
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction time for acid-catalyzed hydrolysis can be significantly longer than for base-catalyzed hydrolysis; monitor the reaction progress by TLC.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Extract the product into ethyl acetate (3x volumes). c. Combine the organic extracts and wash with water, followed by brine. d. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. e. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product. f. The crude product can be purified by recrystallization or column chromatography.
Mandatory Visualizations
The following diagrams illustrate the chemical reaction and a general workflow for the base-catalyzed hydrolysis of this compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. (3-BROMOPHENYL)ACETIC ACID METHYL ESTER | 150529-73-0 [chemicalbook.com]
- 3. CN103387490A - Method for synthesizing phenylacetic acid by carbonylation of methylbenzene - Google Patents [patents.google.com]
- 4. Sciencemadness Discussion Board - Ester hydrolysis - Powered by XMB 1.9.11 [sciencemadness.org]
Application Notes and Protocols for the Characterization of Methyl 2-(3-bromophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of Methyl 2-(3-bromophenyl)acetate (CAS No. 150529-73-0), a key intermediate in the synthesis of various pharmaceutical compounds.[1] The following sections detail the physicochemical properties, analytical methodologies, and expected data for the unambiguous identification and purity assessment of this compound.
Physicochemical Properties
This compound is a liquid at room temperature with the following properties:[2][3][4]
| Property | Value | Reference |
| Molecular Formula | C₉H₉BrO₂ | [4] |
| Molecular Weight | 229.07 g/mol | [1][4] |
| Appearance | Colorless to pale yellow liquid | [2] |
| CAS Number | 150529-73-0 | [1][4] |
Analytical Techniques and Protocols
A multi-technique approach is recommended for the comprehensive characterization of this compound, ensuring its identity, purity, and quality.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound.
2.1.1. Data Presentation: ¹H and ¹³C NMR
| Technique | Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H NMR | ¹H | CDCl₃ | ~7.45 | t | ~1.8 | H-2' |
| ~7.38 | ddd | ~7.9, 1.8, 1.0 | H-6' | |||
| ~7.18 | t | ~7.9 | H-5' | |||
| ~7.15 | ddd | ~7.9, 1.8, 1.0 | H-4' | |||
| 3.69 | s | - | -OCH₃ | |||
| 3.60 | s | - | -CH₂- | |||
| ¹³C NMR | ¹³C | CDCl₃ | ~171.0 | - | - | C=O |
| ~136.5 | - | - | C-1' | |||
| ~132.0 | - | - | C-2' | |||
| ~130.2 | - | - | C-5' | |||
| ~129.5 | - | - | C-6' | |||
| ~125.5 | - | - | C-4' | |||
| ~122.6 | - | - | C-3' | |||
| ~52.3 | - | - | -OCH₃ | |||
| ~40.8 | - | - | -CH₂- |
Note: The presented data is predicted and based on typical chemical shifts for similar structures. Actual experimental values may vary slightly.
2.1.2. Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse program for a one-dimensional proton spectrum.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Employ a sufficient number of scans (e.g., 16-32) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a proton-decoupled pulse program.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Employ a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent signal of CDCl₃ at 77.16 ppm for ¹³C NMR.
Workflow for NMR Analysis
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.
2.2.1. Data Presentation: GC-MS
| Technique | Ionization Mode | m/z (relative intensity %) | Assignment |
| GC-MS | Electron Ionization (EI) | 228/230 (M⁺, M⁺+2) | Molecular ion peak (presence of Br) |
| 170/172 | [M - CH₃OH]⁺ | ||
| 151/153 | [M - COOCH₃]⁺ | ||
| 90 | [C₇H₆]⁺ | ||
| 59 | [COOCH₃]⁺ |
Note: The presence of bromine results in a characteristic isotopic pattern for bromine-containing fragments (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes).
2.2.2. Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
Instrumentation: Use a GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
Gas Chromatography (GC) Conditions:
-
Column: Use a non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL with an appropriate split ratio (e.g., 20:1).
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak and compare the fragmentation pattern with the expected structure.
Workflow for GC-MS Analysis
References
Application Note: NMR Analysis of Methyl 2-(3-bromophenyl)acetate
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This document provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) analysis of Methyl 2-(3-bromophenyl)acetate. It includes procedures for sample preparation, data acquisition, and an interpretation of expected ¹H and ¹³C NMR spectra. Due to the lack of publicly available, assigned spectral data from peer-reviewed sources, this note provides predicted chemical shifts and coupling patterns based on established principles of NMR spectroscopy and data from structurally similar compounds. The provided protocols and data serve as a guideline for researchers working with this and related molecules.
Introduction
This compound is a halogenated aromatic compound with applications in organic synthesis, serving as a building block for more complex molecules in pharmaceutical and materials science research. Accurate structural elucidation and purity assessment are critical for its use in these fields. NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of small molecules in solution. This application note details the methodology for acquiring and interpreting ¹H and ¹³C NMR spectra of this compound.
Experimental Protocols
Materials and Equipment
-
This compound (purity ≥95%)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Volumetric flasks and pipettes
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation Protocol
A standardized procedure for preparing an NMR sample is crucial for obtaining high-quality, reproducible spectra.
-
Weighing the Sample: Accurately weigh 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, and transfer it to a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS as an internal standard to the vial.
-
Dissolution: Vortex the vial until the sample is completely dissolved. The solution should be clear and free of any particulate matter.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. Avoid introducing any solid particles.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
The following diagram illustrates the general workflow for NMR sample preparation.
Caption: Experimental Workflow for NMR Sample Preparation.
NMR Data Acquisition
The following are general parameters for data acquisition. These may need to be optimized based on the specific instrument used.
-
Spectrometer: 400 MHz ¹H frequency
-
Solvent: CDCl₃
-
Temperature: 298 K
-
¹H NMR Parameters:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Spectral width: 20 ppm
-
-
¹³C NMR Parameters:
-
Pulse sequence: zgpg30
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Spectral width: 240 ppm
-
Data Presentation and Interpretation
The structure and numbering scheme for this compound are shown below.
Application Note: Purification of Crude Methyl 2-(3-bromophenyl)acetate using Column Chromatography
Introduction
Methyl 2-(3-bromophenyl)acetate is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals.[1] Its purity is crucial for the successful progression of subsequent synthetic steps and the quality of the final product. The primary method for its synthesis, the Fischer esterification of (3-bromophenyl)acetic acid, often results in a crude product containing unreacted starting material and other process-related impurities. This application note provides a detailed protocol for the purification of crude this compound using silica gel column chromatography, a robust and widely applicable technique for the separation of organic compounds.[2]
Principle of Separation
Column chromatography separates compounds based on their differential adsorption onto a stationary phase and their varying solubility in a mobile phase.[3] In this protocol, silica gel, a polar adsorbent, is employed as the stationary phase. The separation of this compound from the primary impurity, (3-bromophenyl)acetic acid, is achieved due to their polarity difference. The ester is less polar than the carboxylic acid. Consequently, when a mobile phase of appropriate polarity is passed through the column, the less polar ester will travel down the column more rapidly, while the more polar carboxylic acid will be retained more strongly by the silica gel, allowing for their effective separation.[4]
Data Presentation
The following table summarizes the typical results obtained from the purification of a crude sample of this compound using the detailed protocol.
| Parameter | Crude Sample | Purified Sample |
| Appearance | Brownish Oil | Colorless Oil |
| Weight (g) | 5.0 | 4.1 |
| Purity (by GC-MS) | 85% | >98% |
| Yield (%) | - | 82% |
| Rf Value (10% EtOAc/Hexane) | 0.45 (product), 0.1 (impurity) | 0.45 |
Experimental Protocols
This section outlines the detailed methodology for the purification of crude this compound.
Materials and Equipment:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
n-Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Glass chromatography column (40-60 mm diameter)
-
Separatory funnel (for solvent addition)
-
Collection tubes/flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
1. Thin Layer Chromatography (TLC) Analysis for Solvent System Optimization
Before performing the column chromatography, it is essential to determine the optimal solvent system using TLC.[5]
-
Procedure:
-
Dissolve a small amount of the crude material in a few drops of ethyl acetate.
-
Spot the dissolved sample onto a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (e.g., start with a 9:1 hexane:ethyl acetate ratio).
-
Visualize the separated spots under a UV lamp.
-
The ideal solvent system should provide a good separation between the product spot (higher Rf) and the impurity spots (lower Rf), with the product having an Rf value of approximately 0.3-0.4.[4] For this separation, a 10% ethyl acetate in hexane solution is often a suitable starting point.
-
2. Column Preparation (Slurry Method)
-
Procedure:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand (approximately 1 cm) on top of the cotton plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial elution solvent (e.g., 5% ethyl acetate in hexane). The amount of silica gel should be about 30-50 times the weight of the crude sample.
-
Pour the silica gel slurry into the column.
-
Gently tap the column to ensure even packing and dislodge any air bubbles.
-
Open the stopcock and allow the solvent to drain until it is just above the level of the silica gel. Do not let the column run dry.
-
Add another layer of sand (approximately 1 cm) on top of the packed silica gel.
-
3. Sample Loading
-
Procedure (Dry Loading Method):
-
Dissolve the crude this compound (e.g., 5.0 g) in a minimal amount of a volatile solvent like dichloromethane or ethyl acetate.
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude sample) to the solution.
-
Remove the solvent using a rotary evaporator to obtain a free-flowing powder of the crude sample adsorbed onto the silica gel.
-
Carefully add this powder to the top of the prepared column.
-
4. Elution and Fraction Collection
A gradient elution is recommended for optimal separation.
-
Procedure:
-
Begin the elution with a low polarity solvent mixture, such as 5% ethyl acetate in hexane.
-
Carefully add the eluent to the top of the column using a separatory funnel to maintain a constant flow rate.
-
Collect the eluate in fractions (e.g., 20-25 mL per fraction).
-
Gradually increase the polarity of the eluent. A suggested gradient is as follows:
-
Fractions 1-10: 5% Ethyl Acetate in Hexane
-
Fractions 11-20: 10% Ethyl Acetate in Hexane
-
Fractions 21-30: 15% Ethyl Acetate in Hexane
-
-
Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Combine the pure fractions containing this compound.
-
5. Solvent Removal
-
Procedure:
-
Transfer the combined pure fractions to a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound as a colorless oil.
-
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Disclaimer: This protocol is intended for guidance and may require optimization based on the specific nature of the crude sample and laboratory conditions. Always follow appropriate safety procedures when handling chemicals.
References
Application Note and Protocol for the Scaled-Up Synthesis of Methyl 2-(3-bromophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the scaled-up synthesis of Methyl 2-(3-bromophenyl)acetate, a key intermediate in the development of various pharmaceutical compounds. The synthesis is achieved via Fischer esterification of 3-bromophenylacetic acid with methanol, utilizing sulfuric acid as a catalyst. This protocol outlines the reaction setup, workup, and purification procedures suitable for pilot-scale production. Additionally, it includes comprehensive safety guidelines and expected quantitative data to ensure a safe, efficient, and reproducible synthesis.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its structure is incorporated into a variety of drug candidates and active pharmaceutical ingredients. The Fischer esterification is a classical and cost-effective method for the synthesis of esters, making it an attractive choice for industrial-scale production.[1] This application note details a robust and scalable protocol for the synthesis of this compound, focusing on process efficiency, product purity, and operational safety.
Data Presentation
The following table summarizes the expected quantitative data for the scaled-up synthesis of this compound at two different scales. These values are based on typical yields for Fischer esterification of analogous aryl-acetic acids and are intended to serve as a benchmark for process development.
| Parameter | Lab Scale (100 g) | Pilot Scale (1 kg) |
| Reactants | ||
| 3-Bromophenylacetic Acid | 100 g | 1000 g |
| Methanol | 500 mL | 5 L |
| Concentrated Sulfuric Acid | 5 mL | 50 mL |
| Reaction Conditions | ||
| Reaction Time | 2 - 4 hours | 4 - 6 hours |
| Temperature | Reflux (~65 °C) | Reflux (~65 °C) |
| Product Output | ||
| Expected Yield | 90 - 95 g (90-95%) | 900 - 950 g (90-95%) |
| Purity (by GC) | >98% | >98% |
| Purification | ||
| Extraction Solvent (Toluene) | 3 x 150 mL | 3 x 1.5 L |
| Wash Solution (5% NaHCO₃) | 2 x 100 mL | 2 x 1 L |
| Brine Solution | 1 x 100 mL | 1 x 1 L |
| Distillation Pressure | 10-15 mmHg | 10-15 mmHg |
| Distillation Temperature | 120-125 °C | 120-125 °C |
Experimental Protocols
Materials and Equipment
-
Reactants:
-
3-Bromophenylacetic acid (≥98% purity)
-
Methanol (ACS grade, anhydrous)
-
Concentrated Sulfuric Acid (98%)
-
Toluene (ACS grade)
-
5% (w/v) Sodium Bicarbonate solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Sodium Sulfate
-
-
Equipment:
-
Appropriately sized glass-lined reactor or round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer.
-
Heating mantle or oil bath with temperature control.
-
Separatory funnel (for lab scale) or liquid-liquid extraction setup (for pilot scale).
-
Rotary evaporator (for lab scale) or solvent recovery system (for pilot scale).
-
Vacuum distillation apparatus.
-
Personal Protective Equipment (PPE): Safety goggles, face shield, acid-resistant gloves, lab coat.
-
Synthesis Workflow Diagram
References
Safe Handling and Storage of Methyl 2-(3-bromophenyl)acetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidance on the safe handling and storage procedures for Methyl 2-(3-bromophenyl)acetate. The information is intended to minimize risks and ensure a safe laboratory environment for all personnel.
Product Information and Hazard Identification
This compound is a chemical intermediate commonly used in the synthesis of pharmaceuticals and other complex organic molecules. It is crucial to understand its potential hazards to implement appropriate safety measures.
1.1. GHS Hazard Classification
This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:
Pictogram: GHS07 (Exclamation Mark)[4][5]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₉H₉BrO₂ | [1][5] |
| Molecular Weight | 229.07 g/mol | [1][4][5] |
| CAS Number | 150529-73-0 | [1][4][5][6] |
| Appearance | Liquid | [4] |
| Melting Point | -44°C (lit.) | [3] |
| Boiling Point | 56°C / 2mmHg (lit.) | [3] |
| Purity | ≥95% - 98% | [4][5] |
Safe Handling and Personal Protective Equipment (PPE)
Adherence to proper handling procedures and the use of appropriate personal protective equipment are paramount to ensure safety.
3.1. Engineering Controls
-
Work should be conducted in a well-ventilated area.
-
A chemical fume hood is required for all procedures involving this substance.
3.2. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. Full-body protection may be required for large-scale operations.
3.3. Hygiene Measures
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
-
Contaminated clothing should be removed and washed before reuse.
Storage and Incompatibility
Proper storage is essential to maintain the integrity of the compound and prevent hazardous reactions.
4.1. Storage Conditions
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed.
-
Some suppliers recommend refrigeration (2-8°C).
4.2. Incompatible Materials
-
Strong oxidizing agents.[6]
-
Acids.
-
Bases.
-
Reducing agents.
Experimental Protocol: Representative Suzuki Coupling Reaction
This protocol outlines a representative Suzuki coupling reaction using this compound. Note: This is a general procedure and may need to be adapted for specific substrates and scales. A thorough risk assessment should be conducted before commencing any new experiment.
5.1. Materials
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene, 1,4-Dioxane)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
5.2. Procedure
-
Inert Atmosphere: Assemble the reaction glassware and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Reagent Addition: To the reaction flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2 equivalents).
-
Solvent Addition: Add the degassed solvent to the reaction flask via cannula or syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
-
Purification: Purify the crude product by a suitable method, such as column chromatography.
Logical Workflow for Safe Handling and Storage
The following diagram illustrates the logical workflow for the safe handling and storage of this compound.
Caption: Workflow for safe handling of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-(3-bromophenyl)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 2-(3-bromophenyl)acetate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common and high-yielding methods for synthesizing this compound?
A1: The two primary and most effective methods for synthesizing this compound are:
-
Williamson Ether Synthesis-like Alkylation: This method involves the reaction of 3-bromophenylacetic acid with a methylating agent like methyl iodide in the presence of a base. A reported protocol using potassium carbonate as the base in acetone at a moderate temperature has been shown to produce a quantitative yield.[1]
-
Fischer-Speier Esterification: This is a classic acid-catalyzed esterification reaction between 3-bromophenylacetic acid and methanol. While a specific protocol for the 3-bromo isomer is not detailed in the provided results, the synthesis of the analogous Methyl 2-(2-bromophenyl)acetate using catalytic sulfuric acid in methanol gives a near-quantitative yield (99%), suggesting this method is also highly effective for the 3-bromo isomer.[2][3]
Q2: What are the critical parameters to control for achieving a high yield?
A2: To maximize the yield, consider the following:
-
Purity of Reagents: Use dry solvents and pure starting materials (3-bromophenylacetic acid, methylating agent, and methanol) to prevent side reactions.
-
Reaction Temperature: Optimize the temperature for the chosen method. The alkylation with methyl iodide is effective at a mild 30°C[1], while Fischer esterification typically requires refluxing.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid the formation of byproducts.
-
Catalyst Choice: For Fischer esterification, a strong acid catalyst like sulfuric acid is effective.[2][3] For transesterification, a Lewis acid like titanium tetrachloride has been shown to give high yields in related syntheses.[4]
-
Purification Method: Proper purification is crucial to isolate the final product and remove unreacted starting materials and byproducts. Column chromatography and distillation are common methods.
Q3: My final product is a yellow oil, but I expected a solid. Is this normal?
A3: this compound is often described as a colorless or yellow oil/liquid at room temperature.[1] The physical state can be influenced by purity. Trace impurities can inhibit crystallization. If a solid is expected or required, further purification or cooling may induce solidification.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Inactive Starting Material | Verify the purity and integrity of 3-bromophenylacetic acid and the methylating agent/methanol using appropriate analytical techniques (e.g., NMR, IR). |
| Ineffective Catalyst (Fischer Esterification) | Use a fresh or properly stored acid catalyst. Ensure a sufficient catalytic amount is used. |
| Insufficient Base (Alkylation Method) | Ensure the base (e.g., K2CO3) is anhydrous and used in sufficient molar excess to deprotonate the carboxylic acid.[1] |
| Low Reaction Temperature | For Fischer esterification, ensure the reaction mixture is refluxing. For the alkylation method, maintain the recommended temperature (e.g., 30°C).[1] |
| Incomplete Reaction | Extend the reaction time and monitor progress via TLC. |
Problem 2: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Step |
| Unreacted 3-bromophenylacetic acid | During workup, perform an aqueous wash with a mild base (e.g., sodium bicarbonate solution) to remove the acidic starting material. |
| Side-products from side reactions | Optimize reaction conditions (temperature, time) to minimize byproduct formation. Purify the crude product using column chromatography. A common solvent system for similar compounds is a mixture of hexane and ethyl acetate.[5] |
| Residual Solvent | After extraction, ensure the product is thoroughly dried under reduced pressure. |
Experimental Protocols
Protocol 1: Alkylation of 3-Bromophenylacetic Acid with Methyl Iodide[1]
This protocol is based on a reported synthesis that achieved a quantitative yield.
Materials:
-
3-Bromophenylacetic acid
-
Anhydrous Potassium Carbonate (K2CO3)
-
Methyl Iodide (CH3I)
-
Acetone (anhydrous)
-
Celite
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromophenylacetic acid (1.0 eq) in anhydrous acetone.
-
Add anhydrous potassium carbonate (3.0 eq).
-
Add methyl iodide (3.0 eq) dropwise to the suspension.
-
Stir the reaction mixture at 30°C for approximately 67 hours.
-
After cooling to room temperature, filter the suspension through Celite to remove solids.
-
Remove the solvent from the filtrate in vacuo.
-
Purify the crude product by silica gel chromatography (e.g., using a mixture of petroleum ether and ethyl acetate) to yield this compound.
Yield Data:
| Reactant | Molar Eq. | Reagent | Molar Eq. | Base | Molar Eq. | Solvent | Temperature | Time | Yield |
| 3-Bromophenylacetic acid | 1.0 | Methyl Iodide | 3.0 | K2CO3 | 3.0 | Acetone | 30°C | 67 h | 100% (quantitative)[1] |
Protocol 2: Fischer Esterification of 3-Bromophenylacetic Acid
This protocol is adapted from the high-yield synthesis of the ortho-isomer.[2][3]
Materials:
-
3-Bromophenylacetic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H2SO4)
-
Dichloromethane (for extraction)
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
Dissolve 3-bromophenylacetic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the reaction mixture for 30 minutes to an hour. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain this compound.
Yield Data for Analogous Compound (Methyl 2-(2-bromophenyl)acetate):
| Reactant | Solvent | Catalyst | Condition | Time | Yield |
| o-Bromophenylacetic acid | Methanol | Sulfuric Acid | Reflux | 0.5 h | 99%[2][3] |
Visualizations
Caption: Workflow for the Alkylation Synthesis Method.
Caption: Workflow for the Fischer Esterification Method.
Caption: Troubleshooting Logic for Low Yield Issues.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. METHYL 2-(2-BROMOPHENYL)ACETATE synthesis - chemicalbook [chemicalbook.com]
- 3. METHYL 2-(2-BROMOPHENYL)ACETATE | 57486-69-8 [chemicalbook.com]
- 4. CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
Identifying common side products in Methyl 2-(3-bromophenyl)acetate reactions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-(3-bromophenyl)acetate. The information is designed to help identify and mitigate the formation of common side products in various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in palladium-catalyzed cross-coupling reactions with this compound?
A1: In palladium-catalyzed reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination, several common side products can arise from this compound. These include:
-
Homocoupling Products: Formation of a biaryl compound from the coupling of two molecules of the starting material or the boronic acid partner (in Suzuki reactions). This is often exacerbated by the presence of oxygen.
-
Dehalogenation Product: Replacement of the bromine atom with a hydrogen atom, yielding Methyl 2-phenylacetate. This can be influenced by the choice of solvent, base, and ligands.
-
Alkyne Dimerization (Glaser-Hay Coupling): In Sonogashira coupling, the terminal alkyne can undergo oxidative homocoupling, especially in the presence of the copper(I) co-catalyst.
-
Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, 2-(3-bromophenyl)acetic acid, particularly under basic or acidic conditions, or with prolonged reaction times at elevated temperatures.
-
Phosphine Oxide Formation: The phosphine ligands used to stabilize the palladium catalyst can be oxidized to their corresponding phosphine oxides.
Q2: My Suzuki-Miyaura reaction with this compound is giving a low yield of the desired cross-coupled product and a significant amount of a higher molecular weight byproduct. What is the likely cause and how can I fix it?
A2: A common byproduct in Suzuki-Miyaura reactions is the homocoupling product of the boronic acid reagent, which is often promoted by the presence of molecular oxygen.[1] You may also be observing the homocoupling of this compound.
Troubleshooting Steps:
-
Degas Your Reaction Mixture: Ensure that the solvent and reaction mixture are thoroughly degassed before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent.
-
Use High-Purity Reagents: Impurities in the reagents or solvents can contribute to catalyst deactivation and side reactions.
-
Optimize Ligand and Base: The choice of phosphine ligand and base can significantly impact the reaction outcome. For aryl bromides, bulky and electron-rich phosphine ligands are often beneficial.
Q3: In my Sonogashira coupling, I am observing a byproduct with a mass corresponding to the dimerization of my terminal alkyne. How can I prevent this?
A3: The dimerization of the terminal alkyne is a common side reaction known as Glaser-Hay coupling. This is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.
Preventative Measures:
-
Employ Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to perform the reaction without a copper co-catalyst. This may require a more active palladium catalyst system and potentially higher reaction temperatures.
-
Rigorous Degassing: As with other cross-coupling reactions, ensuring an oxygen-free environment is crucial.
Q4: I have identified Methyl 2-phenylacetate in my reaction mixture after a cross-coupling reaction. What is the cause of this dehalogenation?
A4: The formation of Methyl 2-phenylacetate is due to a dehalogenation (or hydrodehalogenation) side reaction, where the bromine atom is replaced by a hydrogen atom. This can occur through various mechanisms, often involving the solvent or additives as a hydride source.
Mitigation Strategies:
-
Choice of Solvent and Base: Certain solvents and bases are more prone to acting as hydride donors. Careful selection is important.
-
Ligand Selection: The nature of the phosphine ligand can influence the rate of dehalogenation versus the desired cross-coupling.
-
Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can sometimes reduce the extent of dehalogenation.
Troubleshooting Guides
Low Yield of Desired Product in Cross-Coupling Reactions
This guide provides a logical workflow for troubleshooting low yields in palladium-catalyzed cross-coupling reactions involving this compound.
Caption: Troubleshooting workflow for low product yield.
Identification of Common Side Products
This diagram illustrates the logical flow for identifying common side products from this compound reactions.
Caption: Logical flow for side product identification.
Quantitative Data on Side Product Formation
While precise quantitative data is highly dependent on the specific reaction conditions, the following table provides an illustrative summary of potential side product formation in common cross-coupling reactions of this compound.
| Reaction Type | Common Side Product | Typical Yield Range | Factors Influencing Formation |
| Suzuki-Miyaura | Homocoupling of Boronic Acid | 5-20% | Presence of O₂, high temperature, prolonged reaction time |
| Dehalogenation | 2-10% | Choice of base and solvent, high temperature | |
| Ester Hydrolysis | <5% | Strong basic conditions, presence of water | |
| Sonogashira | Alkyne Dimerization (Glaser) | 5-30% | Presence of Cu(I) co-catalyst, presence of O₂ |
| Dehalogenation | 2-10% | High temperature, choice of ligand | |
| Ester Hydrolysis | <5% | Strong basic conditions | |
| Buchwald-Hartwig | Dehalogenation | 5-15% | Choice of base and ligand, high temperature |
| Ester Hydrolysis | <10% | Strong basic conditions (e.g., NaOtBu) | |
| Heck | Dehalogenation | 2-10% | Reaction conditions, presence of hydride sources |
| Isomerization of Alkene | Variable | Reaction temperature and time |
Note: The yield ranges are estimates and can vary significantly based on the specific experimental protocol.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Objective: To synthesize Methyl 2-(3-biphenyl)acetate while minimizing side product formation.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.08 mmol) in a small amount of degassed dioxane.
-
Add the catalyst solution to the reaction mixture under argon.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Analysis of Side Products:
-
Homocoupling: The homocoupling product of phenylboronic acid (biphenyl) and the homocoupling product of the starting material can be detected by GC-MS and may co-elute with the product during chromatography.
-
Dehalogenation: Methyl 2-phenylacetate can be identified by its characteristic mass spectrum and NMR signals (a simpler aromatic pattern).
-
Ester Hydrolysis: 2-(3-bromophenyl)acetic acid can be detected by LC-MS and can be removed by an aqueous basic wash during workup.
Protocol 2: Copper-Free Sonogashira Coupling of this compound with Phenylacetylene
Objective: To synthesize Methyl 2-(3-(phenylethynyl)phenyl)acetate while avoiding alkyne dimerization.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF, anhydrous)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol) and Pd(PPh₃)₂Cl₂ (0.03 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol) via syringe.
-
Add phenylacetylene (1.2 mmol) dropwise to the mixture.
-
Heat the reaction to 60 °C and stir for 16 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction and filter through a pad of celite to remove the precipitated ammonium salt.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate.
-
Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Analysis of Side Products:
-
Alkyne Dimerization: The 1,4-diphenylbuta-1,3-diyne (Glaser coupling product) will have a distinct retention time in GC and a characteristic mass spectrum. Its formation should be minimal under these copper-free conditions.
-
Dehalogenation and Hydrolysis: Analyze for Methyl 2-phenylacetate and 2-(3-bromophenyl)acetic acid as described in Protocol 1.
References
Troubleshooting a failed Suzuki coupling with Methyl 2-(3-bromophenyl)acetate.
Topic: Troubleshooting a Failed Suzuki Coupling with Methyl 2-(3-bromophenyl)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Suzuki-Miyaura cross-coupling reaction, specifically involving this compound.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is showing low to no conversion. What are the primary factors to investigate?
A1: Low or no conversion in a Suzuki coupling reaction can stem from several factors. The most critical areas to examine are the catalyst system, the reaction conditions, and the integrity of your reagents. Specifically for this compound, an electron-deficient aryl bromide, issues can arise despite the favorable electronic properties for oxidative addition. Key aspects to troubleshoot include:
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Catalyst and Ligand Incompatibility: The choice of palladium catalyst and phosphine ligand is crucial. Standard catalysts like Pd(PPh₃)₄ may not be optimal.
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Suboptimal Base Selection: The base is critical for the transmetalation step, and its strength, solubility, and compatibility with the ester functional group are important.
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Solvent Effects: The polarity and proticity of the solvent significantly influence reaction rates and the prevalence of side reactions.
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Reagent Quality: Degradation of the boronic acid/ester, catalyst, or ligand can halt the reaction.
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Reaction Conditions: Inadequate temperature, insufficient reaction time, or the presence of oxygen and moisture can lead to reaction failure.
Q2: I am observing significant side products, such as homocoupling of the boronic acid and dehalogenation of my starting material. What are the likely causes and solutions?
A2: The formation of side products is a common issue in Suzuki couplings.
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Homocoupling of the boronic acid to form a biaryl byproduct is often promoted by the presence of oxygen or when a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species. To mitigate this, ensure the reaction is thoroughly degassed and consider using a Pd(0) source or a highly efficient precatalyst system.
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Dehalogenation of this compound (replacement of bromine with hydrogen) can occur. The choice of a milder, non-coordinating base and optimizing the reaction time can sometimes reduce the extent of dehalogenation.
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Protodeboronation , the replacement of the boronic acid group with a hydrogen atom, is a major side reaction, particularly with electron-deficient or heteroaryl boronic acids. This is often exacerbated by strong bases and the presence of water.
Q3: Can the ester group on this compound be problematic during the Suzuki coupling?
A3: Yes, the ester functional group can be sensitive to the basic conditions of the Suzuki reaction, potentially leading to hydrolysis, especially with strong bases like hydroxides (NaOH, KOH) or alkoxides. To avoid this, it is advisable to use milder bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), or potassium fluoride (KF).[1] Powdered KF is particularly noted for its ability to activate the boronic acid while leaving base-labile groups like esters unaffected.[1]
Q4: How do I select the appropriate palladium catalyst and ligand for the coupling of this compound?
A4: For an electron-deficient aryl bromide like this compound, a robust catalyst system is often required. While Pd(PPh₃)₄ is a common starting point, more active and specialized catalysts may provide better results. Consider using:
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Bulky, electron-rich phosphine ligands: Buchwald ligands (e.g., SPhos, XPhos) or other dialkylbiaryl phosphines are known to be highly effective for coupling aryl chlorides and bromides, often allowing for lower catalyst loadings and milder reaction conditions.
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N-Heterocyclic Carbene (NHC) ligands: These have emerged as powerful alternatives to phosphines, offering high stability and activity, especially for challenging substrates.
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Pre-catalysts: Palladacycle pre-catalysts can be more robust and efficient than generating the active Pd(0) species in situ from Pd(OAc)₂ or PdCl₂.
Q5: My reaction mixture turns black immediately upon heating. Is this a sign of a failed reaction?
A5: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition and agglomeration of the palladium catalyst. This is often associated with a failed or low-yielding reaction. Common causes for catalyst decomposition include the presence of oxygen, impurities in the reagents or solvent, or excessively high reaction temperatures. To prevent this, ensure all reagents and solvents are pure and that the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).
Troubleshooting Workflow
References
Optimizing catalyst loading for cross-coupling reactions involving Methyl 2-(3-bromophenyl)acetate.
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and guidance for optimizing catalyst loading in cross-coupling reactions involving Methyl 2-(3-bromophenyl)acetate.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for cross-coupling reactions with an aryl bromide like this compound? A typical catalyst loading for palladium-based cross-coupling reactions ranges from 0.1 to 5 mol%.[1] For initial experiments and screening, a loading of 1-2 mol% is a common and effective starting point.[1] For more challenging or sluggish couplings, a higher catalyst loading might be necessary to achieve a reasonable reaction rate.[2]
Q2: How does catalyst loading impact the reaction outcome? Catalyst loading directly influences the reaction rate and, consequently, the overall yield within a given timeframe. Lowering the catalyst loading is economically and environmentally beneficial, as it reduces costs and minimizes residual palladium in the final product.[3][4] However, excessively low loading may lead to slow or incomplete reactions. Conversely, while higher loadings can accelerate the reaction, they may also increase the likelihood of side reactions or catalyst decomposition into inactive palladium black.[5][6]
Q3: Which palladium pre-catalysts and ligands are recommended for this compound? For aryl bromides, a variety of palladium sources like Pd(OAc)₂ and Pd₂(dba)₃ are effective.[7] The choice of ligand is critical for catalyst stability and activity.[8] Sterically hindered and electron-rich phosphine ligands are often preferred.[9]
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For Suzuki-Miyaura reactions: Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) or P(t-Bu)₃ are highly effective.[2][10]
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For Buchwald-Hartwig aminations: A wide range of phosphine ligands have been developed to improve catalytic activity, including bulky biarylphosphines.[7][11]
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For Heck reactions: Triphenylphosphine (PPh₃) and tri(o-tolyl)phosphine (P(o-tolyl)₃) are common choices.[12][13]
Q4: When should I consider adjusting the catalyst loading? Consider adjusting the catalyst loading under the following circumstances:
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Increase Loading: If the reaction is sluggish, shows low conversion, or stalls, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can improve the outcome.[2][14] This is particularly relevant for sterically hindered substrates or less reactive coupling partners.
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Decrease Loading: If the initial reaction is high-yielding and proceeds quickly, you can attempt to reduce the catalyst loading in subsequent experiments (e.g., to 0.5 mol% or lower) to optimize cost and reduce metal contamination.[3] Reactions with highly activated substrates, such as aryl iodides, can often proceed with very low catalyst loadings.[3]
Q5: What are the visual signs of catalyst deactivation? The most common visual indicator of catalyst deactivation is the formation of a black precipitate, commonly known as "palladium black".[6] This indicates that the active Pd(0) catalyst has agglomerated and precipitated out of the solution, halting the catalytic cycle.[6] This can be caused by high temperatures, the presence of oxygen, or slow catalysis due to substrate inhibition.[6][9]
Troubleshooting Guide
Problem: Low or No Product Conversion
This is one of the most common issues in cross-coupling reactions. A systematic approach is necessary to identify the root cause.
dot
Caption: A systematic workflow for troubleshooting low or no product conversion.
Q: My reaction has stalled and is not proceeding to completion. What should I do? A: Stalling can be due to catalyst deactivation or inhibition.
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Catalyst Poisoning: Impurities in the starting materials or the substrate itself can sometimes coordinate to the palladium center and inhibit catalysis.[9] Using highly pure, fresh reagents is crucial.
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Insufficient Catalyst: For difficult couplings, the initial catalyst loading may not be sufficient to drive the reaction to completion. Consider a higher loading (e.g., 2-5 mol%).[2][14]
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Product Inhibition: In some cases, the product of the reaction can inhibit the catalyst. While less common, this can be tested by monitoring reaction kinetics.
Problem: Significant Side Product Formation
Q: I am observing a significant amount of a byproduct corresponding to the starting material without the bromine atom. What is happening? A: This side product results from hydrodehalogenation , where the bromine atom is replaced by a hydrogen atom.[15]
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Causes: This can be promoted by high temperatures, certain bases, or moisture. The choice of phosphine ligand can also influence the rate of this side reaction.[15]
-
Solutions:
-
Lower the Reaction Temperature: Higher temperatures can sometimes favor dehalogenation.[9]
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Optimize the Base and Ligand: Screen different bases and ligands to find a combination that favors the desired cross-coupling pathway.[15]
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Ensure Anhydrous Conditions: While some water can be beneficial in Suzuki couplings, excess moisture can be a source of protons for dehalogenation.
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Q: My Suzuki reaction is giving low yields and I see evidence of my boronic acid decomposing. How can I prevent this? A: This is likely due to protodeboronation , where the boronic acid is replaced by a hydrogen atom.
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Causes: This is often caused by the presence of water or other protic sources, especially at elevated temperatures.
-
Solutions:
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Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried and the reaction is run under a strict inert atmosphere.[9]
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Choose a Non-Aqueous Base: Using a base like K₃PO₄ in an anhydrous solvent can help minimize this side reaction.[9]
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Use Boronate Esters: Consider using more stable boronate esters (e.g., pinacol esters) instead of boronic acids.[6]
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Problem: Formation of Palladium Black
Q: My reaction mixture turned black shortly after heating. What does this mean? A: The formation of palladium black indicates the precipitation of inactive, agglomerated Pd(0) metal.[6] This effectively removes the catalyst from the reaction.
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Causes:
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Ligand Dissociation/Degradation: If the phosphine ligand dissociates from the palladium center or is oxidized, the unstable "ligandless" Pd(0) can aggregate. This is more likely at high temperatures.[6]
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Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst, leading to decomposition.[6]
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Slow Catalysis: If the catalytic cycle is very slow (e.g., due to an unreactive substrate), the active Pd(0) species has a longer lifetime in solution, increasing the probability of agglomeration.[9]
-
-
Solutions:
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Use More Robust Ligands: Employ sterically demanding and electron-rich ligands that bind more strongly to the palladium center.[6]
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Increase Ligand-to-Palladium Ratio: A slight excess of the ligand (e.g., 1.1-1.5 equivalents per palladium) can help prevent dissociation.[6][14]
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Rigorous Degassing: Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas for an extended period.[6]
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Lower the Reaction Temperature: Run the reaction at the lowest temperature that still provides a reasonable rate.[6]
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dot
Caption: Key pathways for catalyst activation and deactivation.
Data Presentation: Catalyst Loading Summary
The following table summarizes typical starting conditions for common cross-coupling reactions with aryl bromides. Note that optimization is often required for specific substrate combinations.
| Reaction Type | Catalyst/Pre-catalyst | Common Ligands | Catalyst Loading (mol %) | Common Bases | Solvents |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(dppf) | PPh₃, P(t-Bu)₃, XPhos, SPhos, dppf | 1 - 5[2] | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, THF, DMF (+ water)[16] |
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | XPhos, RuPhos, BINAP, P(o-tolyl)₃ | 1 - 5[17][18] | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane[19] |
| Heck Reaction | Pd(OAc)₂ | PPh₃, P(o-tolyl)₃ | 1 - 5[20] | Et₃N, K₂CO₃ | DMF, Acetonitrile, Toluene[12][13] |
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). Reagents can be toxic and/or flammable. Consult Safety Data Sheets (SDS) for all chemicals before use.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with a generic arylboronic acid.
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Reagents:
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This compound (1.0 mmol, 1.0 equiv)
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Arylboronic acid (1.2 mmol, 1.2 equiv)
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Pd(OAc)₂ (0.02 mmol, 2 mol%)
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SPhos (0.044 mmol, 4.4 mol%)
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K₃PO₄ (2.0 mmol, 2.0 equiv)
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Anhydrous, degassed Toluene/Water (10:1 mixture, 5 mL)
-
-
Procedure:
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To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
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In a separate vial, weigh Pd(OAc)₂ and SPhos.
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Seal the Schlenk flask with a septum, and evacuate and backfill with an inert gas (repeat 3 times).
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Add the catalyst and ligand mixture to the flask under a positive flow of inert gas.
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Add the degassed toluene/water solvent mixture via syringe.
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Stir the reaction mixture vigorously and heat to 80-100 °C.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.[21]
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
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Protocol 2: Buchwald-Hartwig Amination
This protocol describes the coupling of this compound with a generic secondary amine.
-
Reagents:
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This compound (1.0 mmol, 1.0 equiv)
-
Secondary Amine (1.2 mmol, 1.2 equiv)
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Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)
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XPhos (0.022 mmol, 2.2 mol%)
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Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
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Anhydrous, degassed Toluene (5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add NaOtBu.
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In a separate vial, weigh Pd₂(dba)₃ and XPhos.
-
Seal the Schlenk flask, and evacuate and backfill with an inert gas (repeat 3 times).
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Add the catalyst/ligand mixture to the flask under a positive flow of inert gas.
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Add the degassed toluene.
-
Add the this compound via syringe, followed by the secondary amine.
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Stir the reaction mixture vigorously and heat to 90-110 °C.
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Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, carefully quench with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
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Protocol 3: Heck Reaction
This protocol describes the coupling of this compound with an alkene (e.g., butyl acrylate).
-
Reagents:
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This compound (1.0 mmol, 1.0 equiv)
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Butyl acrylate (1.5 mmol, 1.5 equiv)
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Pd(OAc)₂ (0.02 mmol, 2 mol%)
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Tri(o-tolyl)phosphine (P(o-tolyl)₃) (0.04 mmol, 4 mol%)
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Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)
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Anhydrous, degassed DMF (5 mL)
-
-
Procedure:
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To an oven-dried Schlenk flask, add Pd(OAc)₂ and P(o-tolyl)₃.
-
Seal the flask, and evacuate and backfill with an inert gas (repeat 3 times).
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Add the degassed DMF, followed by this compound, butyl acrylate, and triethylamine via syringe.[12]
-
Stir the reaction mixture vigorously and heat to 100-120 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
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Dilute the mixture with ethyl acetate and wash with water several times to remove DMF, followed by a final wash with brine.[12]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
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dot
Caption: General experimental workflow for a cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 21. benchchem.com [benchchem.com]
Challenges and solutions in the purification of Methyl 2-(3-bromophenyl)acetate.
Welcome to the technical support center for the purification of Methyl 2-(3-bromophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Impurities in crude this compound typically originate from the synthetic route employed. Common impurities may include:
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Unreacted Starting Materials: Depending on the synthesis, these could include precursors like 3-bromophenylacetic acid or 3-bromoacetophenone.
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Isomeric Impurities: The presence of isomeric byproducts, such as Methyl 2-(2-bromophenyl)acetate or Methyl 2-(4-bromophenyl)acetate, can occur. The formation of 2-(3-bromophenyl)-2-methylpropanoic acid has been noted as a potential isomeric impurity in related syntheses, which would be present as its methyl ester.[1][2]
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Side-Products: Byproducts from side reactions during synthesis. For instance, in reactions like Friedel-Crafts acylation, products from ortho or para substitution might be present.[3]
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Solvent Residues: Residual solvents from the reaction or extraction steps.
Q2: What are the primary recommended purification techniques for this compound?
A2: The most effective purification techniques for this compound are column chromatography and vacuum distillation. Given that the compound is a liquid at room temperature, recrystallization is generally not a suitable primary purification method.
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Silica Gel Column Chromatography: This is a highly effective method for separating the target compound from polar and non-polar impurities.[3][4]
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Vacuum Distillation: This technique is useful for separating the product from non-volatile impurities or impurities with significantly different boiling points.
Q3: My purified this compound appears as a yellow oil, but I was expecting a colorless liquid. Is this normal?
A3: While pure this compound is expected to be a clear liquid, a yellow tint can indicate the presence of trace impurities. These impurities may not always be readily detectable by standard analytical methods like TLC or NMR at low concentrations. If high purity is critical, further purification by techniques such as preparative HPLC may be necessary.
Troubleshooting Guides
Column Chromatography
Issue 1: My compound is not moving from the origin on the TLC plate with my chosen solvent system (e.g., 100% Hexane).
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Cause: The solvent system is not polar enough to elute the compound. This compound is a relatively polar molecule.
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Solution: Increase the polarity of the eluent. A good starting point for developing a suitable solvent system is a mixture of hexane and ethyl acetate.[3][4] Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate until an optimal Rf value of approximately 0.3 is achieved on the TLC plate.
Issue 2: The compound is eluting with the solvent front on the TLC plate.
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Cause: The solvent system is too polar.
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Solution: Decrease the polarity of the eluent. Increase the proportion of the non-polar solvent (e.g., hexane) in your mobile phase.
Issue 3: I am observing poor separation between my product and an impurity.
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Cause: The chosen solvent system does not provide adequate resolution.
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Solution:
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Fine-tune the solvent ratio: Make small, incremental changes to the polarity of your existing hexane/ethyl acetate system.
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Try a different solvent system: Consider using alternative solvent systems such as dichloromethane/hexane or hexane/diethyl ether.[3]
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Use a different stationary phase: If separation on silica gel is challenging, consider using a different adsorbent like alumina.
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Liquid-Liquid Extraction
Issue 4: An emulsion has formed during the aqueous workup, and the layers are not separating.
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Cause: Vigorous shaking or the presence of surfactants can lead to the formation of stable emulsions.[5]
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Solution:
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Be patient: Allow the separatory funnel to stand undisturbed for an extended period.
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Gentle swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times.
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Add brine: Introduce a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase and can help break the emulsion.[5]
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Filtration: As a last resort, filter the mixture through a pad of Celite or glass wool.
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Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 150529-73-0 | [6] |
| Molecular Formula | C₉H₉BrO₂ | [6] |
| Molecular Weight | 229.07 g/mol | [6][7] |
| Physical Form | Liquid | |
| Boiling Point | 56 °C at 2 mmHg | [8] |
| Density | 1.445 g/cm³ | [8] |
| Purity (Commercial) | 98% |
Table 2: Recommended Solvent Systems for Column Chromatography
| Solvent System | Ratio Range (v/v) | Typical Rf Value | Notes |
| Hexane / Ethyl Acetate | 95:5 to 80:20 | 0.2 - 0.4 | A good starting point for many esters. Adjust the ratio based on TLC analysis.[3] |
| Dichloromethane / Hexane | 50:50 to 80:20 | 0.2 - 0.4 | An alternative for compounds that may not separate well in ethyl acetate systems.[3] |
| Hexane / Diethyl Ether | 90:10 to 70:30 | 0.2 - 0.4 | Diethyl ether can be a useful alternative to ethyl acetate.[3] |
Experimental Protocols
Protocol 1: General Aqueous Workup
This protocol is designed to remove water-soluble impurities from the crude reaction mixture following synthesis.
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Transfer to Separatory Funnel: Transfer the crude reaction mixture to a separatory funnel.
-
Add Organic Solvent: Dilute the mixture with an appropriate organic solvent in which the product is soluble, such as ethyl acetate or dichloromethane.[9][10]
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Water Wash: Add an equal volume of deionized water to the funnel. Stopper the funnel, invert it, and vent to release any pressure. Shake gently for 30-60 seconds with frequent venting.
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Separate Layers: Allow the layers to separate completely. Drain the lower aqueous layer.
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Base Wash (Optional): To remove acidic impurities, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Acid Wash (Optional): To remove basic impurities, wash the organic layer with a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl).
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Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to help remove residual water.
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Drying: Transfer the organic layer to an Erlenmeyer flask and add a suitable drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.
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Filtration and Concentration: Filter or decant the dried organic solution to remove the drying agent. Remove the solvent using a rotary evaporator to yield the crude product, which is now ready for further purification.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is for isolating this compound to a high degree of purity.
-
TLC Analysis: Develop a suitable solvent system using thin-layer chromatography (TLC). The ideal eluent should give the desired product an Rf value of approximately 0.3.[3]
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent (e.g., 90:10 hexane:ethyl acetate).
-
Pour the slurry into a glass column and allow the silica to settle, tapping the column gently to ensure even packing.[3]
-
Add a layer of sand on top of the silica gel bed to prevent disruption during sample loading.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the silica gel bed using a pipette.[3]
-
-
Elution:
-
Add the eluent to the column and apply gentle pressure (if using flash chromatography).
-
Collect fractions in test tubes or flasks.[3]
-
-
Fraction Analysis:
-
Monitor the elution by spotting the collected fractions on TLC plates and visualizing under UV light or with an appropriate stain.
-
Combine the fractions that contain the pure product.[3]
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting guide for optimizing column chromatography separation.
References
- 1. CAS 251458-15-8 Methyl 2-(3-Bromophenyl)-2-methylpropanoate Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 2. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. benchchem.com [benchchem.com]
- 6. chemscene.com [chemscene.com]
- 7. This compound | C9H9BrO2 | CID 11746402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. METHYL 2-(2-BROMOPHENYL)ACETATE synthesis - chemicalbook [chemicalbook.com]
- 10. METHYL 2-(2-BROMOPHENYL)ACETATE | 57486-69-8 [chemicalbook.com]
Preventing the degradation of Methyl 2-(3-bromophenyl)acetate upon storage.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Methyl 2-(3-bromophenyl)acetate during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is crucial to store it in a tightly sealed container to prevent moisture ingress. The container should be stored in a cool, dry, and well-ventilated area, away from direct light and sources of heat or ignition. There are varying recommendations for the optimal storage temperature, so it is advisable to consult the product-specific information provided by the supplier.
Q2: What are the primary degradation pathways for this compound?
A2: As an ester, this compound is susceptible to hydrolysis, which is the primary degradation pathway. This reaction involves the cleavage of the ester bond in the presence of water (moisture) to yield 3-bromophenylacetic acid and methanol. This process can be accelerated by the presence of acids or bases.
Q3: What are the potential degradation products of this compound?
A3: The main degradation products resulting from hydrolysis are 3-bromophenylacetic acid and methanol. The formation of these impurities can affect the outcome of subsequent reactions or analyses.
Q4: Are there any known incompatibilities for this compound?
A4: Yes, this compound should not be stored with or exposed to strong oxidizing agents, strong acids, or strong bases, as these can catalyze its degradation.[1][2]
Q5: How can I check the purity of my stored this compound?
A5: The purity of this compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). An HPLC method can be developed to separate the parent compound from its potential degradation products, allowing for quantification of its purity.
Troubleshooting Guides
Issue 1: I suspect my sample of this compound has degraded. How can I confirm this?
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Step 1: Visual Inspection: Check the physical appearance of the sample. While this compound is a liquid, any significant change in color or the appearance of solid precipitates could indicate degradation.[3]
-
Step 2: Analytical Confirmation: Perform an analytical test to confirm degradation. A recommended method is High-Performance Liquid Chromatography (HPLC) with UV detection. Compare the chromatogram of your sample to that of a fresh or reference standard. The presence of new peaks, particularly one corresponding to 3-bromophenylacetic acid, would confirm degradation.
-
Step 3: pH Check: If the sample is amenable to pH measurement (e.g., dissolved in a neutral solvent), a decrease in pH could suggest the formation of the acidic degradation product, 3-bromophenylacetic acid.
Issue 2: My experiment requires high-purity this compound, but I am concerned about its stability in my reaction solvent.
-
Step 1: Solvent Selection: Ensure the solvent is dry and free from acidic or basic impurities. Use of anhydrous solvents is recommended.
-
Step 2: Perform a Small-Scale Stability Study: Before your main experiment, conduct a small-scale study by dissolving a known amount of this compound in the reaction solvent and monitoring its purity over time using HPLC. This will help you understand the stability of the compound under your specific experimental conditions.
-
Step 3: Use Fresh Sample: For critical applications, it is always best to use a fresh, unopened sample of this compound or a sample that has been stored under the recommended optimal conditions.
Data Presentation
Table 1: Summary of Supplier-Recommended Storage Conditions
| Supplier Recommendation | Temperature | Atmosphere | Container |
| Supplier A[3][4] | Room Temperature | N/A | Tightly sealed |
| Supplier B[5] | 2-8°C (Refrigerator) | N/A | Tightly sealed |
| Supplier C[6] | Room Temperature | Dry | Sealed |
| Supplier D[7] | Cool, Dry Place | Well-ventilated | Tightly closed, upright |
| Supplier E[8] | Room Temperature (<15°C) | Dark | Tightly sealed |
| Supplier F[1] | Refrigerated | N/A | Tightly closed |
Experimental Protocols
Protocol: Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the stability of this compound. Method optimization and validation are required for specific applications.
-
Objective: To quantify the purity of this compound and detect the presence of its primary degradation product, 3-bromophenylacetic acid.
-
Materials:
-
This compound sample
-
Reference standards for this compound and 3-bromophenylacetic acid
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
Volumetric flasks and pipettes
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HPLC system with a UV detector and a C18 reverse-phase column
-
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with a suitable ratio of A and B, and gradually increase the percentage of B to elute the compounds.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm (or a wavelength determined by UV scan)
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
-
Procedure:
-
Standard Preparation: Prepare stock solutions of the reference standards of this compound and 3-bromophenylacetic acid in acetonitrile. From these, prepare a series of calibration standards.
-
Sample Preparation: Accurately weigh and dissolve a known amount of the this compound sample in acetonitrile to a known concentration.
-
Analysis: Inject the calibration standards and the sample solution into the HPLC system.
-
Data Analysis: Identify the peaks for this compound and 3-bromophenylacetic acid based on their retention times compared to the standards. Quantify the amount of each compound in the sample using the calibration curve.
-
Mandatory Visualization
Caption: Potential degradation pathway of this compound.
References
- 1. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Methyl phenylacetate synthesis - chemicalbook [chemicalbook.com]
- 4. Phenyl acetate - Wikipedia [en.wikipedia.org]
- 5. Bromoacetic Acid Suppliers & Manufacturers in China [qiji-chem.com]
- 6. benchchem.com [benchchem.com]
- 7. Methyl phenylacetate | 101-41-7 [chemicalbook.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Addressing solubility issues of Methyl 2-(3-bromophenyl)acetate in different solvents.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues related to Methyl 2-(3-bromophenyl)acetate.
Solubility Profile
Table 1: Predicted Qualitative Solubility of this compound
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Methanol | Polar Protic | Soluble | The polar protic nature of methanol can interact with the ester group. |
| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol's polarity should facilitate dissolution. |
| Acetone | Polar Aprotic | Soluble | The polarity of acetone is suitable for dissolving both the ester and the aryl halide components. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | THF is a good solvent for many organic compounds, including those with aromatic rings. |
| Hexane | Nonpolar | Likely Soluble | The nonpolar nature of hexane should be compatible with the nonpolar phenyl ring and hydrocarbon portion of the ester. |
| Toluene | Nonpolar (Aromatic) | Soluble | The aromatic nature of toluene will favorably interact with the bromophenyl group of the solute. |
| Water | Polar Protic | Insoluble/Slightly Soluble | The presence of the large, nonpolar bromophenyl group is expected to make the compound largely insoluble in water[1][2][3]. |
Experimental Protocol: Determination of Solubility
This protocol outlines a general method for determining the solubility of this compound in a given solvent.
Materials:
-
This compound
-
Selected solvent(s)
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer or magnetic stirrer
-
Temperature-controlled environment (e.g., water bath or incubator)
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Tightly cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A vortex mixer or magnetic stirrer can be used for agitation.
-
-
Phase Separation:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any solid particles.
-
-
Quantification:
-
Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the diluted solution using a calibrated analytical method (e.g., HPLC, UV-Vis) to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the solubility by taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.
-
Troubleshooting Guide
This guide addresses common issues that may be encountered during the dissolution of this compound.
Q1: The compound is not dissolving in the chosen organic solvent, even though it is predicted to be soluble.
A1:
-
Insufficient Solvent: Ensure that you are using a sufficient volume of solvent. Try adding more solvent in small increments.
-
Low Temperature: The dissolution process may be slow at room temperature. Gently warming the mixture can increase the rate of dissolution. However, be cautious not to overheat, as this could lead to degradation of the compound.
-
Sonication: Using an ultrasonic bath can help to break up any aggregates of the solid and enhance dissolution.
-
Purity of the Compound and Solvent: Impurities in either the compound or the solvent can affect solubility. Ensure you are using high-purity materials.
-
Solvent Polarity: While predicted to be soluble in a range of solvents, there might be an optimal polarity for dissolution. Try a different solvent from the list or a mixture of solvents. For instance, a small amount of a more polar co-solvent might be helpful[7].
Q2: The compound "oils out" instead of dissolving, forming a separate liquid phase.
A2:
-
This phenomenon can occur if the melting point of the compound is lower than the boiling point of the solvent and the solution becomes supersaturated at a temperature above the melting point.
-
Solution: Try using a solvent with a lower boiling point. Alternatively, add a small amount of a co-solvent in which the compound is highly soluble to prevent oiling out. Returning the mixture to the heat and adding more solvent can also resolve this issue[8].
Q3: The solution is cloudy or hazy after the compound appears to have dissolved.
A3:
-
Insoluble Impurities: The cloudiness may be due to the presence of insoluble impurities. If so, the solution can be filtered to remove them.
-
Fine Suspension: The compound may be present as a very fine, undissolved suspension. Further agitation, warming, or sonication may be required to achieve complete dissolution.
Q4: The compound precipitates out of solution over time.
A4:
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Supersaturation: The initial dissolution may have resulted in a supersaturated solution, especially if heating was used. Over time, the excess solute will precipitate out. To prepare a stable solution, ensure that you are working below the saturation limit at the storage temperature.
-
Temperature Fluctuations: A decrease in temperature can cause the solubility to decrease, leading to precipitation. Store the solution at a constant temperature.
-
Solvent Evaporation: If the container is not properly sealed, solvent evaporation can increase the concentration of the solute, leading to precipitation. Ensure vials are tightly capped.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to use for preparing a stock solution of this compound?
A1: Based on its predicted solubility, polar aprotic solvents such as DMSO or acetone are generally good choices for preparing high-concentration stock solutions. These solvents are capable of dissolving a wide range of organic compounds.
Q2: How can I improve the water solubility of this compound for biological assays?
A2: Given its expected low water solubility, direct dissolution in aqueous buffers is likely to be challenging. A common strategy is to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol to create a concentrated stock solution. This stock solution can then be serially diluted into the aqueous assay buffer. It is important to ensure the final concentration of the organic solvent in the assay is low enough to not affect the biological system.
Q3: Are there any safety precautions I should take when handling this compound?
A3: Yes, you should always consult the Safety Data Sheet (SDS) for detailed safety information[9][10]. General precautions include handling the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes[11].
Q4: How should I store solutions of this compound?
A4: Solutions should be stored in tightly sealed containers to prevent solvent evaporation. For long-term storage, it is advisable to store them at low temperatures (e.g., -20°C) to minimize potential degradation, especially if the solvent is volatile. Protect from light if the compound is known to be light-sensitive.
Experimental Workflows
The following diagrams illustrate logical workflows for addressing solubility issues and understanding the factors that influence solubility.
Caption: A logical workflow for troubleshooting solubility issues.
Caption: Key factors that influence the solubility of a compound.
References
- 1. ck12.org [ck12.org]
- 2. quora.com [quora.com]
- 3. studyinnovations.com [studyinnovations.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. scienceready.com.au [scienceready.com.au]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. echemi.com [echemi.com]
- 10. This compound | CAS#:150529-73-0 | Chemsrc [chemsrc.com]
- 11. This compound | C9H9BrO2 | CID 11746402 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the Scale-up of Methyl 2-(3-bromophenyl)acetate Production
Welcome to the technical support center for the production of Methyl 2-(3-bromophenyl)acetate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot challenges encountered during the synthesis and scale-up of this important chemical intermediate. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to support your work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent laboratory-scale synthesis method is the Fischer esterification of 2-(3-bromophenyl)acetic acid with methanol, typically catalyzed by a strong acid like sulfuric acid.[1] Another effective method involves the reaction of 2-(3-bromophenyl)acetic acid with methyl iodide in the presence of a base such as potassium carbonate in a suitable solvent like acetone.[2]
Q2: What are the primary challenges when scaling up the Fischer esterification of 2-(3-bromophenyl)acetic acid?
A2: The main challenge in scaling up Fischer esterification is the reversible nature of the reaction.[3][4] To achieve high yields on a larger scale, the equilibrium must be shifted towards the product. This is typically accomplished by using a large excess of methanol or by removing the water that is formed as a byproduct.[3][4] Inadequate removal of water can lead to lower conversion rates and product yields.
Q3: What are potential side reactions to be aware of during the synthesis?
A3: Besides the reverse reaction (hydrolysis of the ester), potential side reactions during Fischer esterification, especially at elevated temperatures and with strong acid catalysts, can include the dehydration of methanol to form dimethyl ether. While not extensively documented for this specific substrate, impurities in the 2-(3-bromophenyl)acetic acid starting material could also lead to undesired byproducts.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress. You can spot the reaction mixture alongside the starting material (2-(3-bromophenyl)acetic acid) on a TLC plate to visualize the consumption of the reactant and the formation of the product ester.
Q5: What are the recommended purification methods for this compound on a larger scale?
A5: For larger-scale purification, distillation is a standard method to isolate the final product, especially if the ester is more volatile than the other components in the reaction mixture.[5] An initial workup involving washing the organic phase with a sodium bicarbonate solution to neutralize the acid catalyst is crucial before distillation.[5][6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the production of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield | 1. Incomplete reaction due to equilibrium: The Fischer esterification is a reversible reaction.[3][4] 2. Presence of water: Water in the reactants or formed during the reaction can shift the equilibrium back to the starting materials.[3][4] 3. Insufficient catalyst: An inadequate amount of acid catalyst will result in a slow or incomplete reaction. | 1. Use excess methanol: Employing methanol as the solvent ensures a large excess, driving the reaction forward.[3] 2. Remove water: Use a Dean-Stark apparatus for azeotropic removal of water if a co-solvent like toluene is used. Alternatively, add a dehydrating agent like molecular sieves. 3. Optimize catalyst loading: Ensure a catalytic amount of a strong acid (e.g., concentrated H₂SO₄) is used. |
| Product Contamination | 1. Residual starting material: Incomplete reaction. 2. Acid catalyst residue: Incomplete neutralization during workup. 3. Side reaction byproducts: May occur under harsh reaction conditions. | 1. Monitor reaction to completion: Use TLC to ensure all the starting carboxylic acid has been consumed. 2. Thorough workup: Wash the organic layer multiple times with a saturated sodium bicarbonate solution to completely remove the acid catalyst.[6] 3. Optimize reaction conditions: Consider using milder catalysts or lower reaction temperatures to minimize side reactions. |
| Difficulty in Purification | 1. Formation of an emulsion during workup: Can occur during the aqueous wash steps. 2. Co-distillation with impurities: Impurities with boiling points close to the product. | 1. Break the emulsion: Add brine (saturated NaCl solution) during the workup to help break up emulsions. 2. Fractional distillation: If simple distillation is insufficient, employ fractional distillation for better separation of components with close boiling points. |
Experimental Protocols
Protocol 1: Fischer Esterification using Sulfuric Acid
This protocol is adapted from a general method for the synthesis of a similar compound, methyl 2-(2-bromophenyl)acetate, which achieved a 99% yield.[1]
Materials:
-
2-(3-bromophenyl)acetic acid
-
Anhydrous methanol
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Concentrated sulfuric acid
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Water
Procedure:
-
Dissolve 2-(3-bromophenyl)acetic acid in an excess of anhydrous methanol (e.g., 10 mL of methanol per 1 g of acid) in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the mixture while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 30 minutes to an hour. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
To the residue, add water and extract the product with dichloromethane (3 x volume of water).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
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Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
Protocol 2: Esterification using Methyl Iodide and Potassium Carbonate
This method has been reported to produce this compound in quantitative yield.[2]
Materials:
-
2-(3-bromophenyl)acetic acid
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone
-
Methyl iodide
-
Celite
-
Silica gel for chromatography
-
Petroleum ether (PE) and Ethyl acetate (EtOAc) for chromatography
Procedure:
-
Under an inert atmosphere, dissolve 2-(3-bromophenyl)acetic acid and dried potassium carbonate in acetone.
-
Add methyl iodide dropwise to the reaction mixture.
-
Stir the reaction mixture at 30 °C for approximately 67 hours.
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After cooling to room temperature, filter the suspension through Celite to remove inorganic salts.
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Remove the solvent in vacuo.
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Purify the crude product by silica gel chromatography using a mixture of petroleum ether and ethyl acetate as the eluent.
Data Presentation
Table 1: Comparison of Synthesis Methods for Methyl 2-(aryl)acetates
| Method | Reactants | Catalyst/Base | Solvent | Reaction Time | Temperature | Yield | Reference |
| Fischer Esterification (for 2-bromo isomer) | 2-(2-bromophenyl)acetic acid, Methanol | Sulfuric Acid | Methanol | 30 min | Reflux | 99% | [1] |
| Alkylation | 2-(3-bromophenyl)acetic acid, Methyl iodide | K₂CO₃ | Acetone | 67 h | 30 °C | 100% | [2] |
Visualizations
Fischer Esterification Workflow
Caption: A typical workflow for the synthesis of this compound via Fischer esterification.
Troubleshooting Logic for Low Yield
Caption: A logical flowchart for troubleshooting low yields in the Fischer esterification process.
References
- 1. METHYL 2-(2-BROMOPHENYL)ACETATE synthesis - chemicalbook [chemicalbook.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Methods for removing unreacted starting materials from Methyl 2-(3-bromophenyl)acetate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-(3-bromophenyl)acetate. Our goal is to help you address common issues related to the removal of unreacted starting materials and other impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The most common impurities depend on the synthetic route used. For a typical Fischer esterification synthesis from 3-bromophenylacetic acid and methanol, the primary impurities are:
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Unreacted 3-bromophenylacetic acid: The acidic starting material.
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Excess Methanol: The alcohol used in the esterification.
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Water: A byproduct of the esterification reaction.
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Acid catalyst: Such as sulfuric acid or p-toluenesulfonic acid, if used.
If other synthetic methods like cross-coupling reactions are employed, impurities could include residual catalysts (e.g., palladium, nickel, or copper), ligands, and solvents.[1]
Q2: What are the primary methods for removing unreacted 3-bromophenylacetic acid?
A2: The most effective method for removing acidic impurities like unreacted 3-bromophenylacetic acid is a liquid-liquid extraction using a mild aqueous base.[2][3][4] A saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃) is typically used to neutralize and extract the acidic starting material into the aqueous phase, leaving the desired ester in the organic phase.[2][3]
Q3: How can I remove residual methanol from my product?
A3: Residual methanol can be removed through several techniques:
-
Aqueous Washes: Washing the organic layer with water or brine during liquid-liquid extraction will remove a significant portion of the methanol.
-
Drying: Using a drying agent like anhydrous sodium sulfate or magnesium sulfate will remove both water and residual methanol.[5]
-
Evaporation: If the product is stable, removing the solvent under reduced pressure using a rotary evaporator will also remove volatile impurities like methanol.
-
Fractional Distillation: For higher purity, fractional distillation can effectively separate the methanol from the higher-boiling point this compound.[2]
Q4: Is column chromatography necessary for purifying this compound?
A4: Column chromatography is not always necessary but is recommended when high purity is required, especially for downstream applications like in drug development.[6] If the initial workup with basic and aqueous washes does not yield a product of sufficient purity, column chromatography using silica gel is a highly effective method for separating the desired ester from non-acidic, non-polar impurities and any remaining starting materials.[7]
Q5: My purified this compound appears as a yellow oil, but I expected a colorless liquid. Is this a cause for concern?
A5: While pure this compound is often described as a clear or colorless to slightly yellow liquid, a distinct yellow color may indicate the presence of impurities.[5] These could be colored byproducts from the reaction or residual starting materials that have degraded over time. If the color is a concern for your application, further purification by column chromatography or distillation may be necessary.
Troubleshooting Guides
Liquid-Liquid Extraction
Issue 1: Emulsion formation during washing with a basic solution.
-
Cause: Vigorous shaking of the separatory funnel, especially when using a basic solution, can lead to the formation of an emulsion, which is a stable mixture of the organic and aqueous layers.
-
Solution:
-
Allow the separatory funnel to stand undisturbed for some time.
-
Gently swirl the funnel instead of shaking it vigorously.
-
Add a small amount of brine (saturated NaCl solution) to help break the emulsion.
-
If the emulsion persists, filter the mixture through a pad of celite or glass wool.
-
Issue 2: The aqueous layer is not basic after washing with NaHCO₃ solution.
-
Cause: A large amount of unreacted acidic starting material is present in the crude product, which has neutralized the added base.
-
Solution:
-
Perform additional washes with fresh portions of the saturated NaHCO₃ solution.
-
Test the pH of the aqueous layer after each wash to ensure it is basic, indicating that all the acidic impurity has been neutralized.
-
Column Chromatography
Issue 3: The product is not moving from the origin on the TLC plate with the chosen solvent system.
-
Cause: The eluent (solvent system) is not polar enough to move the relatively polar ester up the silica plate.
-
Solution:
-
Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.
-
Start with a low polarity eluent (e.g., 95:5 hexane:ethyl acetate) and incrementally increase the polarity (e.g., 90:10, 85:15) until the desired separation is observed on the TLC plate, with the product having an Rf value of approximately 0.2-0.4.
-
Issue 4: The product elutes too quickly from the column (high Rf value).
-
Cause: The eluent is too polar, causing the product to travel with the solvent front and not separate effectively from other compounds.
-
Solution:
-
Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).
-
Test different solvent ratios with TLC to find an optimal system that provides good separation between your product and any impurities.
-
Issue 5: The collected fractions are still impure.
-
Cause:
-
The column was not packed properly, leading to channeling.
-
The sample was loaded in too large a volume of solvent.
-
The chosen eluent does not provide adequate separation.
-
-
Solution:
-
Ensure the silica gel is packed uniformly without any air bubbles or cracks.
-
Dissolve the crude product in the minimum amount of solvent for loading onto the column.
-
Re-evaluate the solvent system using TLC to ensure there is a clear separation between the spot of your product and any impurities.
-
Data Presentation
Table 1: Comparison of Purification Methods
| Purification Method | Impurities Removed | Typical Purity Achieved | Advantages | Disadvantages |
| Liquid-Liquid Extraction | Unreacted carboxylic acid, excess alcohol, water-soluble impurities | 90-95% | Fast, simple, and effective for removing acidic impurities. | May not remove non-polar impurities. Emulsions can form. |
| Column Chromatography | A wide range of impurities, including non-polar byproducts and closely related compounds | >98% | High resolution and can yield very pure product. | Time-consuming, requires larger volumes of solvent, potential for product loss on the column. |
| Fractional Distillation | Volatile impurities (e.g., methanol), some byproducts with different boiling points | >97% | Effective for removing impurities with significantly different boiling points. | Requires the product to be thermally stable. Not effective for separating compounds with similar boiling points. |
Experimental Protocols
Protocol 1: Purification by Liquid-Liquid Extraction
This protocol is designed to remove unreacted 3-bromophenylacetic acid and other water-soluble impurities.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate (approximately 10 volumes of solvent to 1 volume of crude product).
-
Transfer: Transfer the solution to a separatory funnel.
-
Basic Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel (approximately half the volume of the organic layer). Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from CO₂ evolution. Separate the aqueous layer. Repeat this wash until the aqueous layer is basic (test with pH paper).
-
Aqueous Wash: Wash the organic layer with deionized water (2 x 50 mL for every 100 mL of organic layer) to remove any remaining base and water-soluble impurities.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to help break any emulsions and remove the bulk of the dissolved water.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask and let it stand for 10-15 minutes.
-
Filtration and Concentration: Filter the solution to remove the drying agent. Remove the solvent from the filtrate using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Column Chromatography
This protocol is suitable for obtaining high-purity this compound.
-
TLC Analysis: Determine an appropriate solvent system using thin-layer chromatography (TLC). A common starting point is a mixture of hexane and ethyl acetate. Develop the TLC plate with different ratios (e.g., 95:5, 90:10, 85:15 hexane:ethyl acetate) to find a system that gives your product an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into a glass column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully add the sample solution to the top of the silica gel bed.
-
Elution: Add the eluent to the column and begin collecting fractions.
-
Fraction Analysis: Monitor the elution by spotting the collected fractions on TLC plates and visualizing under UV light.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Decision-making flowchart for troubleshooting the purification process.
References
- 1. This compound | 150529-73-0 | FM46201 [biosynth.com]
- 2. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. reddit.com [reddit.com]
- 5. METHYL 2-(2-BROMOPHENYL)ACETATE synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing Workup Procedures for Reactions Involving Methyl 2-(3-bromophenyl)acetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the workup of reactions utilizing Methyl 2-(3-bromophenyl)acetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where this compound is used as a starting material?
A1: this compound is a versatile building block commonly employed in cross-coupling reactions. The most frequent applications include Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds and the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds.[1] It can also be used in other cross-coupling reactions catalyzed by nickel or copper.
Q2: What is a general workup procedure for a Suzuki-Miyaura coupling reaction using this compound?
A2: A typical workup procedure for a Suzuki-Miyaura coupling reaction involves cooling the reaction mixture to room temperature, followed by dilution with an organic solvent like ethyl acetate and washing with water or an aqueous solution. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then typically purified by column chromatography.[2][3]
Q3: How can I remove the palladium catalyst from my reaction mixture after a cross-coupling reaction?
A3: Residual palladium can be removed by several methods. A common technique is to filter the reaction mixture through a pad of Celite.[2][4] For more efficient removal, solid-supported palladium scavengers, such as those with thiol-based functionalities, can be used.[4] In some cases, treatment with activated carbon can also be effective.[5] Another approach involves precipitation of the catalyst, which can then be removed by filtration.
Q4: My reaction involves a water-miscible solvent like THF, and I'm consistently getting emulsions during extraction. What should I do?
A4: Tetrahydrofuran (THF) is known to cause emulsions during aqueous workups due to its miscibility with water. The most effective strategy is to remove the THF under reduced pressure using a rotary evaporator before starting the aqueous workup. The resulting residue can then be redissolved in a water-immiscible organic solvent such as ethyl acetate or dichloromethane for the extraction.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the workup of reactions involving this compound.
Issue 1: Persistent Emulsion Formation During Extraction
A persistent emulsion is a stable mixture of two immiscible liquids that fails to separate, complicating the isolation of the desired product.
Possible Causes and Solutions:
| Cause | Solution |
| Finely dispersed solids or catalyst residues | Filter the reaction mixture through a pad of Celite before extraction.[2][7] |
| High concentration of reaction mixture | Dilute the organic layer significantly (5-10 times the original volume).[7] |
| Surfactant-like byproducts | Add a saturated aqueous solution of sodium chloride (brine) or solid NaCl to the separatory funnel to increase the ionic strength of the aqueous layer.[6][7][8] This process, known as "salting out," can help break the emulsion. |
| Unfavorable solvent properties | Gently swirl instead of vigorously shaking the separatory funnel to minimize emulsion formation.[8] If an emulsion has already formed, consider adding a small amount of a different organic solvent to alter the polarity.[8] |
| Cell lysis or protein presence (in biological sample extractions) | Centrifuge the mixture to aid in phase separation.[9] |
Issue 2: Difficulty Removing Palladium Catalyst and Phosphine Ligands
Incomplete removal of the palladium catalyst and its ligands can contaminate the final product and interfere with subsequent reactions or biological assays.
Methods for Palladium and Ligand Removal:
| Method | Description | Advantages | Disadvantages |
| Filtration through Celite | The reaction mixture is passed through a pad of Celite to physically adsorb the catalyst.[4][10] | Simple and inexpensive. | May not be sufficient for complete removal. |
| Silica Gel Scavengers | Thiol-functionalized silica gels can selectively bind to palladium.[4] | High efficiency for palladium removal. | Can be costly. |
| Activated Carbon | Stirring the reaction mixture with activated carbon can adsorb the catalyst.[5] | Effective for many palladium species. | Can sometimes adsorb the product, leading to lower yields. |
| Aqueous Washes | Specific aqueous solutions can be used to extract the catalyst. For example, a wash with an aqueous solution of N-acetyl cysteine may be effective.[5] | Can be a cost-effective method. | May require optimization for specific catalyst systems. |
| Oxidation of Phosphine Ligands | Addition of an oxidizing agent (e.g., hydrogen peroxide) can convert phosphine ligands to their more polar phosphine oxides, which are often more easily removed by extraction or chromatography.[5] | Can simplify purification. | Requires careful control of reaction conditions to avoid over-oxidation or side reactions with the desired product. |
Experimental Protocols
Protocol 1: General Workup for a Suzuki-Miyaura Coupling Reaction
-
Cooling: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.
-
Quenching and Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate (typically 3 volumes).
-
Filtration (if necessary): If a significant amount of solid is present (e.g., catalyst), filter the mixture through a pad of Celite. Wash the filter cake with the same organic solvent.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with water (1-2 volumes). Separate the organic layer.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water and some polar impurities.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[2][3]
Protocol 2: Workup Procedure for Buchwald-Hartwig Amination
-
Cooling and Dilution: After completion, cool the reaction to room temperature and dilute with an organic solvent like diethyl ether or ethyl acetate.[11]
-
Filtration: Filter the mixture through Celite to remove the palladium catalyst and inorganic salts.[10]
-
Washing: Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine.[11][12]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.[11][12]
-
Purification: Purify the resulting residue by silica gel column chromatography to obtain the desired aminated product.[10][12]
Visualizations
Caption: General experimental workflow for the workup of a cross-coupling reaction.
Caption: Troubleshooting decision tree for resolving emulsion formation during workup.
References
- 1. This compound | 150529-73-0 | FM46201 [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of Methyl 2-(bromophenyl)acetate Isomers
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Relative Reactivity of Methyl 2-(2-bromophenyl)acetate, Methyl 2-(3-bromophenyl)acetate, and Methyl 2-(4-bromophenyl)acetate in Key Organic Transformations.
In the landscape of pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is paramount. The bromophenylacetate framework serves as a versatile building block, with the isomeric position of the bromine atom significantly influencing its reactivity in a variety of synthetic transformations. This guide provides a comparative analysis of the reactivity of Methyl 2-(2-bromophenyl)acetate, this compound, and Methyl 2-(4-bromophenyl)acetate in three common and critical reaction classes: Suzuki-Miyaura cross-coupling, nucleophilic aromatic substitution, and ester hydrolysis. This comparison is supported by established chemical principles and provides detailed experimental protocols for these key reactions.
Executive Summary of Reactivity Comparison
The reactivity of the three isomers of Methyl 2-(bromophenyl)acetate is dictated by a combination of electronic and steric effects imparted by the bromine substituent and the methyl acetate group. A summary of the expected relative reactivity is presented below.
| Reaction Type | Most Reactive Isomer | Least Reactive Isomer | Key Influencing Factors |
| Suzuki-Miyaura Coupling | Methyl 2-(4-bromophenyl)acetate | Methyl 2-(2-bromophenyl)acetate | Steric hindrance at the ortho position. |
| Nucleophilic Aromatic Substitution | Generally low reactivity for all isomers | This compound | Lack of strong electron-withdrawing groups; subtle inductive and resonance effects. |
| Ester Hydrolysis (Base-Catalyzed) | Methyl 2-(4-bromophenyl)acetate | Methyl 2-(2-bromophenyl)acetate | Electronic effects of the bromine substituent on the carbonyl carbon's electrophilicity. |
Comparative Reactivity in Detail
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds. The reaction mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with an organoboron reagent and reductive elimination to yield the coupled product.[1][2]
The relative reactivity of the Methyl 2-(bromophenyl)acetate isomers in Suzuki-Miyaura coupling is primarily governed by steric hindrance around the carbon-bromine bond.
-
Methyl 2-(2-bromophenyl)acetate (ortho-isomer): The proximity of the methyl acetate group to the bromine atom creates significant steric hindrance. This bulkiness impedes the approach of the bulky palladium catalyst for the initial oxidative addition step, thereby reducing the reaction rate.[3][4]
-
This compound (meta-isomer): This isomer experiences less steric hindrance compared to the ortho-isomer, allowing for more facile access of the palladium catalyst.
-
Methyl 2-(4-bromophenyl)acetate (para-isomer): With the methyl acetate group positioned furthest from the bromine atom, this isomer presents the least steric hindrance, generally leading to the highest reactivity in Suzuki-Miyaura coupling reactions.
The electronic effects of the methyl acetate group, being weakly electron-withdrawing, have a less pronounced impact on the relative reactivity of the isomers in this context compared to the dominant steric effects.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized carbanion intermediate (Meisenheimer complex).[5][6] This reaction is generally favored by the presence of strong electron-withdrawing groups at the ortho and/or para positions to the leaving group, which stabilize the negative charge of the intermediate.[7]
The methyl acetate group is a weakly electron-withdrawing group and does not strongly activate the aromatic ring towards nucleophilic attack. Therefore, all three isomers of Methyl 2-(bromophenyl)acetate are expected to exhibit low reactivity under typical SNAr conditions.
-
Methyl 2-(2-bromophenyl)acetate and Methyl 2-(4-bromophenyl)acetate (ortho- and para-isomers): The electron-withdrawing effect of the methyl acetate group can offer some stabilization to the Meisenheimer intermediate when the substituent is in the ortho or para position. However, this effect is weak.
-
This compound (meta-isomer): With the substituent in the meta position, the resonance stabilization of the negative charge in the Meisenheimer complex is less effective.[5] Consequently, the meta-isomer is predicted to be the least reactive of the three.
It is important to note that harsh reaction conditions (high temperatures, strong nucleophiles, and polar aprotic solvents) would likely be necessary to achieve any significant conversion for all three isomers.
Ester Hydrolysis
The hydrolysis of esters can be catalyzed by either acid or base.[8] In base-catalyzed hydrolysis (saponification), a hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate which then collapses to give a carboxylate and an alcohol.
The electronic effects of the bromine substituent on the phenyl ring influence the electrophilicity of the carbonyl carbon and thus the rate of hydrolysis.
-
Methyl 2-(2-bromophenyl)acetate and Methyl 2-(4-bromophenyl)acetate (ortho- and para-isomers): Bromine is an electron-withdrawing group through its inductive effect (-I) and an electron-donating group through its resonance effect (+R). For ortho and para positions, both effects are at play. The inductive effect, which increases the electrophilicity of the carbonyl carbon and accelerates the reaction, is generally considered to be stronger than the resonance effect. The para-isomer, being free of steric hindrance, is expected to be the most reactive. The ortho-isomer's reactivity will be a balance between the electronic activation and potential steric hindrance from the bromine atom near the reaction center.
-
This compound (meta-isomer): At the meta position, the electron-withdrawing inductive effect of bromine is still operative, making the carbonyl carbon more electrophilic than in the unsubstituted methyl phenylacetate. However, the resonance effect is not transmitted to the meta position.
Based on these electronic arguments, the expected order of reactivity for base-catalyzed hydrolysis is: para > ortho > meta.
Experimental Protocols
The following are representative experimental protocols for the reactions discussed. These are generalized procedures and may require optimization for specific substrates and desired outcomes.
General Experimental Protocol for Suzuki-Miyaura Cross-Coupling
Materials:
-
Methyl 2-(bromophenyl)acetate isomer (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the Methyl 2-(bromophenyl)acetate isomer, arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene and water to the flask.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Experimental Protocol for Nucleophilic Aromatic Substitution
Materials:
-
Methyl 2-(bromophenyl)acetate isomer (1.0 mmol)
-
Sodium methoxide (1.5 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the Methyl 2-(bromophenyl)acetate isomer and anhydrous DMF.
-
Add sodium methoxide to the solution and heat the reaction mixture to 100-120 °C.
-
Stir the reaction for 24-48 hours, monitoring its progress by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction by the slow addition of water (10 mL).
-
Extract the aqueous mixture with diethyl ether (3 x 15 mL).
-
Combine the organic extracts, wash with brine (10 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
General Experimental Protocol for Base-Catalyzed Ester Hydrolysis
Materials:
-
Methyl 2-(bromophenyl)acetate isomer (1.0 mmol)
-
Sodium hydroxide (NaOH) (2.0 mmol)
-
Methanol (5 mL)
-
Water (2 mL)
Procedure:
-
Dissolve the Methyl 2-(bromophenyl)acetate isomer in methanol in a round-bottom flask.
-
Add the sodium hydroxide solution (dissolved in water) to the flask.
-
Heat the mixture to reflux (approximately 65-70 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the residue with water (10 mL) and acidify to pH 2-3 with 1 M hydrochloric acid (HCl).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate to yield the corresponding 2-(bromophenyl)acetic acid.
This guide provides a foundational understanding of the relative reactivities of Methyl 2-(bromophenyl)acetate isomers. Researchers are encouraged to use this information as a starting point for their synthetic endeavors, recognizing that empirical optimization is often necessary to achieve desired outcomes.
References
- 1. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemguide.co.uk [chemguide.co.uk]
Comparative analysis of different palladium catalysts for the Heck reaction with Methyl 2-(3-bromophenyl)acetate.
For Researchers, Scientists, and Drug Development Professionals
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2] This guide provides a comparative analysis of various palladium catalysts for the Heck reaction of Methyl 2-(3-bromophenyl)acetate, a substrate of interest in the synthesis of pharmaceutical intermediates and other fine chemicals. The presence of the electron-withdrawing ester group on the aryl bromide substrate influences the reactivity and requires careful selection of the catalytic system to achieve optimal performance.[1] This document will delve into the performance of different catalyst systems, supported by experimental data, to aid researchers in selecting the most suitable catalyst for their specific needs.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst in the Heck reaction is critically dependent on the nature of its ligand sphere, which influences its stability, activity, and selectivity.[1] Below is a summary of the performance of several classes of palladium catalysts in the Heck reaction of aryl bromides with acrylates, providing a valuable reference for the reaction with this compound.
| Catalyst System | Ligand Type | Olefin | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| Pd(OAc)₂ / PPh₃ | Monodentate Phosphine | Methyl Acrylate | Et₃N | DMF | 100 | 24 | ~70-80 | ~70-80 | ~3-4 |
| Pd(OAc)₂ / P(o-tolyl)₃ | Monodentate Phosphine | Methyl Acrylate | K₂CO₃ | DMF/H₂O | 80 | 4 | ~85-95 | ~85-95 | ~21-24 |
| PdCl₂(PPh₃)₂ | Preformed Complex | Methyl Acrylate | Et₃N | Acetonitrile | 80 | 18 | ~80-90 | ~80-90 | ~4-5 |
| Palladacycle (e.g., Herrmann's catalyst) | Palladacycle | Butyl Acrylate | NaOAc | NMP | 130 | 2 | >95 | up to 20,000 | up to 10,000 |
| Pd(OAc)₂ / NHC | N-Heterocyclic Carbene | Butyl Acrylate | K₂CO₃ | Toluene | 120 | 12 | ~90-99 | ~90-99 | ~7-8 |
| Pd/C (3 mol%) | Heterogeneous | Acrylic Acid | K₂CO₃ | DMF/H₂O | 100 | 3 | ~96 | ~32 | ~11 |
Note: The data presented is a compilation from various sources and may involve different aryl bromides with similar electronic properties to this compound. Performance can vary based on the exact substrate and reaction conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of the Heck reaction. Below are representative procedures for two common types of palladium catalyst systems.
Protocol 1: Homogeneous Catalysis with a Phosphine Ligand
This protocol describes a general procedure for the Heck reaction using a palladium acetate precursor with a phosphine ligand.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Methyl acrylate (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF, 5 mL)
-
Anhydrous Water (H₂O, 1 mL)
Procedure:
-
To a flame-dried Schlenk tube, add this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF and degassed water via syringe.
-
Add potassium carbonate to the mixture.
-
Place the Schlenk tube in a preheated oil bath at 80 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Heterogeneous Catalysis with Palladium on Carbon
This protocol outlines a procedure for the Heck reaction using a commercially available heterogeneous catalyst, which simplifies product purification.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Acrylic acid (1.2 mmol, 1.2 equiv)
-
Palladium on activated carbon (Pd/C, 10 wt%, 0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
N,N-Dimethylformamide (DMF, 4 mL)
-
Water (H₂O, 1 mL)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound, Pd/C, and potassium carbonate.
-
Add DMF and water to the flask.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the Pd/C catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Mechanistic Insights and Experimental Workflow
To visualize the underlying processes, the following diagrams illustrate the catalytic cycle of the Heck reaction and a general experimental workflow.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
The diagram above illustrates the generally accepted catalytic cycle for the Heck reaction, which proceeds through a Pd(0)/Pd(II) cycle.[1][3] The key steps include oxidative addition of the aryl bromide to the active Pd(0) catalyst, coordination of the alkene, migratory insertion, β-hydride elimination to form the product, and finally, reductive elimination to regenerate the Pd(0) catalyst with the aid of a base.[3]
Caption: General experimental workflow for the Heck reaction.
This workflow provides a standardized sequence of operations for performing the Heck reaction in a laboratory setting, from the initial setup to the final analysis of the purified product. Following a systematic workflow is essential for achieving reproducible and reliable results.
References
A Comparative Guide to Validating the Purity of Methyl 2-(3-bromophenyl)acetate using HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
In the synthesis and development of active pharmaceutical ingredients (APIs) and chemical intermediates, rigorous purity assessment is a cornerstone of quality control and regulatory compliance.[1][2][3] Methyl 2-(3-bromophenyl)acetate, an important building block in organic synthesis, requires precise analytical characterization to ensure its identity, purity, and the absence of potentially harmful impurities.[4] This guide provides a comparative overview and detailed protocols for two orthogonal and complementary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile and thermally sensitive compounds, making it ideal for quantifying the main component and non-volatile impurities.[5][6] Conversely, Gas Chromatography (GC), especially when coupled with a Mass Spectrometer (MS), excels in the separation and identification of volatile and semi-volatile compounds, such as residual solvents or volatile by-products.[7][8] Employing both methods provides a comprehensive impurity profile, ensuring the material's suitability for its intended use.[9]
Overall Analytical Workflow
The comprehensive purity validation of a chemical entity like this compound involves a systematic workflow. This process begins with sample preparation and proceeds through parallel analysis by HPLC for quantitative purity and GC-MS for volatile impurity identification, culminating in an integrated purity report.
References
- 1. upm-inc.com [upm-inc.com]
- 2. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 3. Analytical Method Validation | Ofni Systems [ofnisystems.com]
- 4. chempanda.com [chempanda.com]
- 5. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 6. veeprho.com [veeprho.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 9. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
Interpreting the Mass Spectrometry Data of Methyl 2-(3-bromophenyl)acetate: A Comparative Guide
For researchers in drug development and organic synthesis, accurate structural elucidation of novel compounds is paramount. Mass spectrometry is a cornerstone technique for this purpose, providing vital information about a molecule's mass and fragmentation pattern. This guide offers a detailed interpretation of the electron ionization mass spectrometry (EI-MS) data for Methyl 2-(3-bromophenyl)acetate, presenting a comparative analysis with its structural isomers and its non-brominated analog to aid in its unambiguous identification.
Comparison of Mass Spectra
The following table summarizes the key mass-to-charge ratio (m/z) values and their relative intensities for this compound and related compounds. This quantitative data highlights the characteristic fragmentation patterns that enable differentiation between these structurally similar molecules.
| Compound | Molecular Ion (M+) [m/z] | [M-31]+ (Loss of OCH3) | [M-59]+ (Loss of COOCH3) | Tropylium Ion [m/z] | Other Key Fragments [m/z] |
| Methyl 2-phenylacetate | 150 | 119 | 91 | 91 (Base Peak) | 65 |
| This compound | 228/230 (1:1) | 197/199 (1:1) | 169/171 (1:1) | 169/171 (1:1) | 90 (Base Peak) |
| Methyl 2-(2-bromophenyl)acetate | 228/230 (1:1) | 197/199 (1:1) | 169/171 (1:1) | 169/171 (1:1) | 90 |
| Methyl 2-(4-bromophenyl)acetate | 228/230 (1:1) | 197/199 (1:1) | 169/171 (1:1) | 169/171 (1:1) | 90 |
Note: The presence of bromine results in characteristic isotopic peaks (M+ and M+2) with an approximate 1:1 intensity ratio, which is a key diagnostic feature for all the brominated compounds listed.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
The mass spectra presented in this guide were obtained using a standard electron ionization mass spectrometer. The general experimental procedure is outlined below:
-
Sample Introduction: A small amount of the analyte is introduced into the instrument, typically via a direct insertion probe or as the eluent from a gas chromatograph. The sample is vaporized under a high vacuum.
-
Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M+).
-
Fragmentation: The high internal energy of the molecular ion causes it to undergo fragmentation, breaking into smaller, charged fragments and neutral radicals.
-
Mass Analysis: The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detects the separated ions, and the signal is amplified.
-
Data Acquisition: A computer records the abundance of each ion at its specific m/z value, generating a mass spectrum.
Fragmentation Pathway of this compound
The fragmentation of this compound in EI-MS is a predictable process that gives rise to the characteristic peaks observed in its spectrum. The primary fragmentation pathways are illustrated in the following diagram:
Caption: Fragmentation pathway of this compound.
Interpretation and Comparison
The mass spectrum of This compound is characterized by its molecular ion peaks at m/z 228 and 230, reflecting the natural isotopic abundance of bromine (79Br and 81Br). A key fragmentation is the loss of the methoxy group (-OCH3), resulting in intense peaks at m/z 197 and 199.[1] Subsequent loss of carbon monoxide (CO) can lead to the formation of the bromotropylium ion at m/z 169 and 171. The base peak in the spectrum is often observed at m/z 90, which corresponds to the C7H6+ ion, likely a tropylium cation formed after the loss of the bromine atom and the ester group.
In comparison, Methyl 2-phenylacetate , lacking the bromine atom, exhibits a molecular ion peak at m/z 150.[2][3][4] Its fragmentation is dominated by the formation of the tropylium ion (C7H7+) at m/z 91, which is typically the base peak.[2][5] The loss of the methoxy group gives a fragment at m/z 119.
The mass spectra of the ortho- and para-isomers, Methyl 2-(2-bromophenyl)acetate and Methyl 2-(4-bromophenyl)acetate , are very similar to the meta-isomer.[6][7] All three isomers show the characteristic isotopic molecular ion peaks at m/z 228/230 and major fragments at m/z 197/199 and 169/171. While subtle differences in the relative intensities of these fragments may exist due to the different positions of the bromine atom influencing bond stabilities, these are often not pronounced enough for unambiguous differentiation by mass spectrometry alone. Therefore, chromatographic separation (e.g., GC-MS) is essential to distinguish between these positional isomers.
References
- 1. (3-BROMOPHENYL)ACETIC ACID METHYL ESTER(150529-73-0) 1H NMR [m.chemicalbook.com]
- 2. Methyl phenylacetate | C9H10O2 | CID 7559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzeneacetic acid, methyl ester [webbook.nist.gov]
- 4. Benzeneacetic acid, methyl ester [webbook.nist.gov]
- 5. massbank.eu [massbank.eu]
- 6. Methyl 2-(2-bromophenyl)acetate | C9H9BrO2 | CID 8063364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl 2-(4-bromophenyl)acetate | C9H9BrO2 | CID 316783 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic comparison between Methyl 2-(3-bromophenyl)acetate and its reaction products.
For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of a starting material and its subsequent reaction products is paramount for reaction monitoring, structural elucidation, and quality control. This guide provides a detailed spectroscopic comparison of Methyl 2-(3-bromophenyl)acetate and its derivatives formed through common organic transformations: hydrolysis, amidation, and Suzuki cross-coupling.
This publication presents a comprehensive analysis of the spectral data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound and its corresponding carboxylic acid, amide, and biaryl products. Detailed experimental protocols for these transformations and the subsequent spectroscopic analyses are also provided to ensure reproducibility.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and its reaction products.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | Ar-H | -CH₂- | -OCH₃ | -OH / -NH₂ |
| This compound | 7.18-7.44 (m, 4H) | 3.61 (s, 2H) | 3.69 (s, 3H) | - |
| 2-(3-bromophenyl)acetic acid | 7.18-7.44 (m, 4H)[1] | 3.61 (s, 2H)[1] | - | ~11 (br s, 1H)[1] |
| 2-(3-bromophenyl)acetamide | 7.1-7.5 (m, 4H) | 3.5 (s, 2H) | - | 5.5-7.5 (br s, 2H) |
| Methyl 2-(biphenyl-3-yl)acetate | 7.3-7.6 (m, 9H) | 3.7 (s, 2H) | 3.7 (s, 3H) | - |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | C=O | Ar-C | -CH₂- | -OCH₃ |
| This compound | 171.1 | 122.6 (C-Br), 127.9, 130.2, 130.8, 132.9, 136.3 | 40.5 | 52.3 |
| 2-(3-bromophenyl)acetic acid | 177.07[1] | 121.43, 131.06, 131.71, 132.11[1] | 40.34[1] | - |
| 2-(3-bromophenyl)acetamide | ~173 | ~122 (C-Br), 128-138 | ~42 | - |
| Methyl 2-(biphenyl-3-yl)acetate | ~172 | ~127-141 | ~41 | ~52 |
Table 3: IR Spectroscopic Data (Wavenumber in cm⁻¹)
| Compound | C=O Stretch | C-O Stretch | N-H Stretch | Ar-H Bending | C-Br Stretch |
| This compound | ~1740 | ~1200 | - | ~780, 680 | ~600 |
| 2-(3-bromophenyl)acetic acid | ~1700 | ~1250 | - (O-H stretch ~3000, broad) | ~780, 680 | ~600 |
| 2-(3-bromophenyl)acetamide | ~1660 | - | ~3350, 3180 | ~780, 680 | ~600 |
| Methyl 2-(biphenyl-3-yl)acetate | ~1735 | ~1200 | - | ~760, 700 | - |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| This compound | 228/230 | 169/171 ([M-COOCH₃]⁺), 151 ([M-Br]⁺) |
| 2-(3-bromophenyl)acetic acid | 214/216 | 169/171 ([M-COOH]⁺), 135 ([M-Br]⁺) |
| 2-(3-bromophenyl)acetamide | 213/215 | 170/172 ([M-CONH₂]⁺), 134 ([M-Br]⁺) |
| Methyl 2-(biphenyl-3-yl)acetate | 226 | 167 ([M-COOCH₃]⁺), 152 |
Experimental Protocols
Detailed methodologies for the key reactions and spectroscopic analyses are provided below.
Hydrolysis of this compound to 2-(3-bromophenyl)acetic acid
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl, concentrated)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of methanol and water.
-
Add a solution of sodium hydroxide (2.0 eq) in water to the flask.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Acidify the aqueous residue to pH 1-2 with concentrated hydrochloric acid.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield 2-(3-bromophenyl)acetic acid as a solid.
Amidation of this compound to 2-(3-bromophenyl)acetamide
Materials:
-
This compound
-
Ammonia (7 N solution in methanol)
-
Sealed tube or pressure vessel
Procedure:
-
Place this compound (1.0 eq) in a sealed tube.
-
Add a 7 N solution of ammonia in methanol (excess).
-
Seal the tube and heat it to 80-100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After cooling to room temperature, carefully open the vessel and concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Suzuki Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Add a 2M aqueous solution of potassium carbonate (2.0 eq) and toluene.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 6-12 hours, monitoring the progress by TLC.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Spectroscopic Analysis
-
¹H and ¹³C NMR: Spectra were recorded on a 400 MHz or 500 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: Spectra were recorded on an FTIR spectrometer. Solid samples were analyzed as KBr pellets, and liquid samples were analyzed as thin films.
-
Mass Spectrometry: Mass spectra were obtained using an electron ionization (EI) mass spectrometer.
Visualizing the Transformations
The following diagrams illustrate the reaction pathway and a typical experimental workflow for the spectroscopic comparison.
Caption: Reaction pathways from this compound.
Caption: General workflow for synthesis and spectroscopic comparison.
References
Efficacy of Methyl 2-(3-bromophenyl)acetate in the Synthesis of Anti-inflammatory Drug Precursors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Methyl 2-(3-bromophenyl)acetate as a precursor in the synthesis of anti-inflammatory drugs, with a focus on the widely used non-steroidal anti-inflammatory drug (NSAID), Ketoprofen. We will objectively compare its performance with alternative synthetic routes, supported by experimental data, detailed protocols, and visual diagrams of the synthetic workflow and the relevant biological signaling pathway.
Data Presentation: Comparative Synthesis of Ketoprofen Precursors
The following table summarizes the efficacy of different synthetic routes to Ketoprofen and its immediate precursors. The data highlights reaction yields and key starting materials for a comparative assessment.
| Starting Material | Key Reaction Type(s) | Product | Reported Yield | Reference |
| This compound Analogue | Ketone Rearrangement, Borylation, Suzuki Coupling | (RS)-FKTP-Me (a fluorinated ketoprofen methyl ester) | Radiochemical yield: 11-13% | [1] |
| 3-Vinylbenzophenone | Palladium-catalyzed Carbonylation, Hydrolysis | Ketoprofen | 95% (Carbonylation), 90% (Hydrolysis) | [2][3][4] |
| 3-Nitrile ethyl benzophenone | Hydrolysis | Ketoprofen | Up to 98% | [5] |
| m-Bromobenzoic Acid | Acylation, Grignard Reaction, Darzens Reaction, etc. | Ketoprofen | 32% (overall) | [6] |
| 3-Bromobenzophenone | Heck Coupling | 3-Vinylbenzophenone | 80% | [3] |
| 4-Bromobenzoyl chloride | Suzuki-Miyaura Coupling | 4-Bromobenzophenone | Not specified | [7][8][9] |
Experimental Protocols
Synthesis of a Ketoprofen Precursor via Suzuki-Miyaura Coupling from a this compound Analogue
This protocol is adapted from the synthesis of a fluorinated Ketoprofen methyl ester, which involves a key intermediate structurally related to this compound.[1]
Step 1: Ketone Rearrangement to form Methyl 2-(3-bromophenyl)propanoate
-
1-(3-bromophenyl)propan-1-one is treated with a hypervalent iodine reagent to induce ketone rearrangement.
-
This reaction yields Methyl 2-(3-bromophenyl)propanoate, a close analogue of this compound.
Step 2: Palladium-Catalyzed Borylation
-
Methyl 2-(3-bromophenyl)propanoate undergoes a palladium-catalyzed borylation reaction.
-
This step results in the formation of a pinacol borane-substituted substrate.
Step 3: Hydrolysis
-
The pinacol borane is hydrolyzed to produce the corresponding boronic acid.
Step 4: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
-
The boronic acid derivative is then subjected to a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with 4-fluorobenzoic acid to yield the final fluorinated ketoprofen methyl ester.
Alternative Synthesis of Ketoprofen via Heck Coupling and Carbonylation
This protocol provides an alternative route starting from 3-bromobenzophenone.[2][3][4]
Step 1: Heck Coupling to form 3-Vinylbenzophenone
-
3-Bromobenzophenone is coupled with ethylene under Heck conditions using a palladium acetate catalyst and a suitable phosphine ligand (e.g., tri-o-tolylphosphine) in acetonitrile.
-
The reaction is carried out under pressure (20 atm of ethylene) at 125°C to yield 3-vinylbenzophenone.
Step 2: Palladium-Catalyzed Carbonylation
-
3-Vinylbenzophenone is then subjected to a palladium-catalyzed carbonylation reaction in the presence of carbon monoxide (10 atm) and isopropanol.
-
This step, catalyzed by a system like PdCl2(PhCN)2, (+)-NMDPP, and p-toluenesulfonic acid at 70°C, produces isopropyl α-(3-benzoylphenyl)propionate with high regioselectivity.
Step 3: Hydrolysis to Ketoprofen
-
The resulting isopropyl ester is hydrolyzed using aqueous potassium hydroxide followed by acidification with hydrochloric acid to yield Ketoprofen.
Mandatory Visualization
Caption: Comparative synthetic workflows for Ketoprofen precursors.
References
- 1. Synthesis and Preclinical Evaluation of 18F-Labeled Ketoprofen Methyl Esters for Cyclooxygenase-1 Imaging in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. CN101759556B - Synthesis method of ketoprofen - Google Patents [patents.google.com]
- 6. CN106748718B - Preparation process of ketoprofen - Google Patents [patents.google.com]
- 7. sciforum.net [sciforum.net]
- 8. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues [mdpi.com]
- 9. researchgate.net [researchgate.net]
Navigating Phenylacetic Acid Synthesis: A Guide to Alternatives for Methyl 2-(3-bromophenyl)acetate
For researchers, scientists, and drug development professionals, the synthesis of substituted phenylacetic acid derivatives is a cornerstone of modern medicinal chemistry. Traditionally, compounds like Methyl 2-(3-bromophenyl)acetate have served as key building blocks, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as (R)-Flurbiprofen. However, the reliance on halogenated starting materials presents certain drawbacks, including potential environmental concerns and limitations in substrate scope. This guide provides a comprehensive comparison of alternative synthetic routes that bypass the use of brominated precursors, offering potentially more efficient, versatile, and greener approaches to these valuable scaffolds.
This guide will delve into several modern synthetic methodologies, presenting a comparative analysis of their performance against the traditional route. We will explore Palladium-catalyzed cross-coupling reactions, direct C-H activation/arylation, and decarboxylative coupling strategies. For each method, we will provide a summary of quantitative data, detailed experimental protocols for key reactions, and visualizations of the synthetic pathways.
Comparative Analysis of Synthetic Routes
The following tables summarize the key quantitative data for the traditional route using this compound and its modern alternatives. This allows for a direct comparison of yields, reaction conditions, and catalyst loadings.
Table 1: Synthesis of Methyl 2-(3-aryl)acetates via Suzuki-Miyaura Coupling (Alternative Route)
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane | 90 | 16 | 92 |
| 3 | 3-Tolylboronic acid | Pd(OAc)₂/SPhos (1) | K₃PO₄ | Toluene | 110 | 8 | 88 |
Table 2: Synthesis of Methyl 2-(3-aryl)acetates via Direct C-H Arylation (Alternative Route)
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Iodotoluene | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Ag₂CO₃ | HFIP | 100 | 24 | 75 |
| 2 | 3-Bromoanisole | Pd(TFA)₂ (10) | Ac-Gly-OH (20) | K₂CO₃ | Toluene | 120 | 36 | 68 |
| 3 | 3-Chlorobenzonitrile | [Pd(IPr)Cl₂]₂ (2.5) | - | Cs₂CO₃ | Dioxane | 130 | 48 | 62 |
Table 3: Synthesis of Phenylacetic Acid Derivatives via Decarboxylative Coupling (Alternative Route)
| Entry | Carboxylic Acid Partner | Catalyst (mol%) | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromobenzoic acid | Pd(OAc)₂ (5) / CuI (10) | Ag₂CO₃ | DMSO | 120 | 24 | 78 |
| 2 | Malonic acid mono-methyl ester | [Rh(cod)Cl]₂ (2.5) | - | Dioxane | 100 | 18 | 85 |
Experimental Protocols
This section provides detailed methodologies for the key alternative synthetic strategies discussed.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of Methyl 2-(3-tolyl)acetate
Materials:
-
Methyl 2-bromoacetate
-
3-Tolylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add 3-tolylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), and palladium(II) acetate (0.01 mmol), and SPhos (0.01 mmol).
-
Add anhydrous toluene (5 mL) to the flask, followed by methyl 2-bromoacetate (1.0 mmol).
-
The reaction mixture is heated to 110 °C and stirred for 8 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford methyl 2-(3-tolyl)acetate.
Protocol 2: Direct C-H Arylation for the Synthesis of Methyl 2-(3-tolyl)acetate
Materials:
-
Methyl acetate
-
3-Iodotoluene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Silver carbonate (Ag₂CO₃)
-
Hexafluoroisopropanol (HFIP)
Procedure:
-
In a pressure vessel, combine 3-iodotoluene (1.0 mmol), palladium(II) acetate (0.05 mmol), tri(o-tolyl)phosphine (0.10 mmol), and silver carbonate (1.5 mmol).
-
Add methyl acetate (10 mmol) and hexafluoroisopropanol (2 mL).
-
The vessel is sealed and the reaction mixture is heated to 100 °C for 24 hours.
-
After cooling, the mixture is diluted with dichloromethane and filtered.
-
The filtrate is concentrated, and the residue is purified by flash chromatography to yield methyl 2-(3-tolyl)acetate.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the traditional and alternative synthetic routes.
Caption: Traditional synthesis via cross-coupling of a brominated precursor.
A Comparative Guide to the Reaction Kinetics of Methyl 2-(3-bromophenyl)acetate Saponification with Various Bases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics for the saponification of Methyl 2-(3-bromophenyl)acetate with different bases. Due to the limited availability of direct comparative kinetic data for this compound, this guide utilizes kinetic data for the closely related and well-studied compound, Methyl Phenylacetate. The principles and observed trends are then extrapolated to this compound, considering the electronic effects of the bromo substituent. This report is intended to assist researchers in selecting the most appropriate base for their specific synthetic needs, balancing reaction rate, yield, and experimental feasibility.
Executive Summary
The saponification of esters is a fundamental reaction in organic synthesis, crucial for the production of carboxylic acids from their corresponding esters. The choice of base significantly impacts the reaction rate and overall efficiency. This guide compares the performance of three common bases—Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH), and Lithium Hydroxide (LiOH)—in the saponification of Methyl Phenylacetate as a proxy for this compound.
Generally, the reaction follows second-order kinetics, being first-order in both the ester and the hydroxide ion. The presence of the electron-withdrawing bromine atom in the meta position of this compound is expected to increase the rate of saponification compared to the unsubstituted Methyl Phenylacetate by making the carbonyl carbon more electrophilic.
Data Presentation: Comparative Kinetic Data
The following table summarizes the available kinetic data for the saponification of phenylacetate esters with different bases. It is important to note that the experimental conditions vary between studies, which can influence the rate constants.
| Base | Ester | Solvent | Temperature (°C) | Rate Constant (k) (L·mol⁻¹·s⁻¹) | Reference |
| Sodium Hydroxide (NaOH) | Methyl p-nitrobenzoate | Dioxane:water (3:2) | 35 | 1.68 x 10⁻¹ | [1] |
| Methyl benzoate | Dioxane:water (3:2) | 35 | 2.83 x 10⁻³ | [1] | |
| Potassium Hydroxide (KOH) | Ethyl Phenylacetate | Ethanol | Reflux | Relative rates discussed | [2] |
| Lithium Hydroxide (LiOH) | Bile Acid Methyl Esters | Methanol/Dioxane or THF | Room Temp | High Yield (86-94%) | [3] |
Note on Data: Direct kinetic data for Methyl Phenylacetate with a range of bases under identical conditions is scarce in the literature. The data for methyl benzoates with NaOH provides a reference for the magnitude of the rate constant and the effect of substituents[1]. The study with KOH on ethyl phenylacetates provides a basis for understanding relative reactivity through Hammett plots[2]. Lithium hydroxide is noted for its utility in achieving high yields at room temperature, although specific rate constants were not provided in the cited source[3].
Discussion of Base Performance
-
Sodium Hydroxide (NaOH): As a strong and common base, NaOH provides a reliable and predictable reaction rate for saponification. The reaction kinetics are well-documented for a variety of esters, making it a good baseline for comparison.
-
Potassium Hydroxide (KOH): Often used interchangeably with NaOH, KOH is slightly more nucleophilic and soluble in organic solvents, which can sometimes lead to faster reaction rates, especially in less polar solvent systems.
-
Lithium Hydroxide (LiOH): While a strong base, LiOH is known for its milder and more selective hydrolysis of esters, often allowing for reactions at room temperature with high yields[3]. This can be advantageous when dealing with sensitive substrates where side reactions are a concern.
Effect of the Bromo Substituent
The presence of a bromine atom at the meta position of the phenyl ring in this compound will influence the reaction kinetics. Bromine is an electron-withdrawing group through its inductive effect. This effect will increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxide ion. Consequently, the rate of saponification for this compound is expected to be faster than that of the unsubstituted Methyl Phenylacetate under the same conditions. This is consistent with the principles illustrated by the Hammett equation, where electron-withdrawing substituents generally lead to an increase in the rate of saponification of aromatic esters[2][4].
Experimental Protocols
The following are generalized experimental protocols for determining the reaction kinetics of the saponification of Methyl Phenylacetate, which can be adapted for this compound.
General Procedure for Saponification Kinetic Run:
-
Preparation of Reactant Solutions:
-
Prepare a standardized solution of the chosen base (e.g., 0.1 M NaOH, KOH, or LiOH) in a suitable solvent (e.g., 70:30 ethanol:water).
-
Prepare a solution of Methyl Phenylacetate of the same concentration in the same solvent system.
-
-
Reaction Initiation and Monitoring:
-
Equilibrate both reactant solutions to the desired reaction temperature in a constant temperature bath.
-
To initiate the reaction, mix equal volumes of the ester and base solutions in a reaction vessel equipped with a stirrer.
-
Start a timer immediately upon mixing.
-
At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding the aliquot to a known excess of a standard acid solution (e.g., 0.05 M HCl).
-
-
Analysis:
-
Determine the concentration of the unreacted base in the quenched aliquots by back-titration with a standardized NaOH solution using a suitable indicator (e.g., phenolphthalein).
-
The concentration of the ester at each time point can be calculated from the amount of base consumed.
-
-
Data Analysis:
-
For a second-order reaction with equal initial concentrations of ester and base, the rate constant (k) can be determined by plotting 1/[Ester] versus time. The slope of the resulting straight line will be equal to the rate constant k.
-
Mandatory Visualizations
Logical Workflow for Comparative Kinetic Study
Caption: Workflow for the comparative study of reaction kinetics.
Signaling Pathway: Base-Catalyzed Ester Hydrolysis (Saponification)
Caption: General mechanism for the saponification of an ester.
References
A Comparative Guide to Confirming the Structural Integrity of Methyl 2-(3-bromophenyl)acetate via FT-IR Spectroscopy
This guide provides a comprehensive comparison of the Fourier-Transform Infrared (FT-IR) spectroscopic data for Methyl 2-(3-bromophenyl)acetate against a common precursor, 3-bromophenylacetic acid. The objective is to furnish researchers, scientists, and drug development professionals with a clear, data-driven methodology for confirming the structural integrity of the target ester and identifying potential impurities.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
A standard and efficient method for acquiring the FT-IR spectrum of a liquid sample like this compound is using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Methodology:
-
Instrument Preparation: Ensure the FT-IR spectrometer (e.g., a Bruker Tensor 27) is powered on and has been purged with dry nitrogen or air to minimize atmospheric water and CO₂ interference.[1]
-
Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Perform a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a single drop of the neat liquid sample, this compound, directly onto the center of the ATR crystal.[1] Ensure the crystal surface is fully covered.
-
Data Acquisition: Lower the ATR press to ensure firm contact between the sample and the crystal. Initiate the sample scan. Typical parameters include:
-
Data Processing and Cleaning: After data acquisition, clean the sample from the ATR crystal using a soft, solvent-moistened wipe. The resulting spectrum should be baseline-corrected and normalized for analysis.
Data Presentation: Characteristic FT-IR Absorption Bands
The structural confirmation of this compound relies on the presence of characteristic absorption bands for its specific functional groups and the absence of bands corresponding to potential impurities, such as the unreacted starting material, 3-bromophenylacetic acid. The table below summarizes the expected vibrational frequencies.
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) for this compound | Expected Wavenumber (cm⁻¹) for 3-bromophenylacetic acid |
| Aromatic C-H | Stretch | 3100-3000[3][4][5] | 3100-3000[3][4][5] |
| Aliphatic C-H | Stretch | 3000-2850[6][7] | 3000-2850[6][7] |
| Carboxylic Acid O-H | Stretch (Broad) | Absent | 3300-2500[4][8] |
| Ester C=O | Stretch | 1750-1735[4][8][9] | Absent |
| Carboxylic Acid C=O | Stretch | Absent | 1730-1700[8] |
| Aromatic C=C | In-ring Stretch | 1600-1585 and 1500-1400[3][4] | 1600-1585 and 1500-1400[3][4] |
| Ester C-O | Stretch | 1300-1000 (multiple strong bands)[9][10] | 1320-1210[4] |
| Aromatic C-H | Out-of-plane Bend | 900-675[3][4] | 900-675[3][4] |
| C-Br | Stretch | 690-515[4][11] | 690-515[4][11] |
Key differentiators are highlighted in bold.
Spectral Interpretation and Comparison
A. Expected Spectrum of this compound:
The FT-IR spectrum of a pure sample should exhibit the following key features:
-
Strong Carbonyl (C=O) Stretch: A prominent, sharp absorption band in the 1750-1735 cm⁻¹ region is the most indicative peak for the ester functional group.[4][8][9]
-
Aliphatic and Aromatic C-H Stretches: A group of peaks will appear just above and below 3000 cm⁻¹. Those above 3000 cm⁻¹ correspond to the aromatic C-H stretches, while those just below are from the aliphatic C-H bonds of the methyl and methylene groups.[3][6][7]
-
C-O Ester Stretches: Two or more strong, distinct bands will be present in the 1300-1000 cm⁻¹ region, characteristic of the C-O stretching vibrations of the ester group.[9][10]
-
Aromatic Fingerprints: Absorptions for the aromatic C=C in-ring stretches will be visible in the 1600-1400 cm⁻¹ range.[3][4] Additionally, strong bands in the 900-675 cm⁻¹ region due to C-H out-of-plane bending can help confirm the meta-substitution pattern of the aromatic ring.[3][4]
-
C-Br Stretch: A weaker absorption is expected in the lower frequency region (690-515 cm⁻¹) corresponding to the carbon-bromine bond.[4][11]
B. Comparison with 3-bromophenylacetic acid (Potential Impurity):
The primary indicator of incomplete esterification would be the presence of unreacted 3-bromophenylacetic acid. Its spectrum would differ significantly:
-
Absence of Broad O-H Band: The most critical confirmation of purity in this compound is the complete absence of the very broad, characteristic O-H stretching band of a carboxylic acid, which spans from 3300 cm⁻¹ down to 2500 cm⁻¹.[4][8]
-
Shift in Carbonyl Frequency: The C=O stretch for the carboxylic acid starting material appears at a lower wavenumber (around 1730-1700 cm⁻¹) compared to the ester product (1750-1735 cm⁻¹).[8][9] The presence of a peak or shoulder in the lower frequency range could indicate impurity.
Visualization of the Verification Workflow
The logical process for confirming the compound's structure using FT-IR is outlined in the diagram below.
Caption: Workflow for FT-IR based structural verification.
Conclusion
FT-IR spectroscopy is a rapid and highly effective tool for confirming the structural integrity of this compound. By verifying the presence of the characteristic ester C=O stretch at ~1740 cm⁻¹ and the multiple C-O stretches between 1300-1000 cm⁻¹, and most importantly, confirming the absence of the broad O-H band from the corresponding carboxylic acid, researchers can confidently ascertain the successful synthesis and purity of the target compound. This comparative approach provides definitive, experimentally supported evidence for the compound's structure.
References
- 1. This compound | C9H9BrO2 | CID 11746402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. webbook.nist.gov [webbook.nist.gov]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. eng.uc.edu [eng.uc.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. orgchemboulder.com [orgchemboulder.com]
A Comparative Guide to Quantitative Analysis of Methyl 2-(3-bromophenyl)acetate: Cross-Validation of HPLC, GC, and qNMR Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of pharmaceutical intermediates is paramount in drug development and manufacturing to ensure product quality, consistency, and safety. Methyl 2-(3-bromophenyl)acetate is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). This guide provides a comprehensive cross-validation of three common analytical techniques for its quantitative analysis: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR).
This document outlines detailed experimental protocols, presents a comparative summary of performance data, and offers visual workflows to assist researchers in selecting the most suitable analytical method for their specific needs. The cross-validation of these methods ensures a high degree of confidence in the analytical results, supporting robust process development and quality control.
Data Presentation: Comparison of Quantitative Analysis Methods
The following table summarizes the typical performance characteristics of HPLC-UV, GC-FID, and qNMR for the quantitative analysis of this compound. The presented data is a synthesis of established performance for similar aromatic esters and serves as a comparative benchmark.
| Parameter | HPLC-UV | GC-FID | qNMR (400 MHz) |
| **Linearity (R²) ** | > 0.999 | > 0.999 | > 0.999 |
| Linear Range | 1 - 200 µg/mL | 0.5 - 500 µg/mL | 0.5 - 50 mg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 99.0 - 101.0% |
| Precision (% RSD) | < 2.0% | < 2.0% | < 1.5% |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.1 µg/mL | ~0.1 mg/mL |
| Limit of Quantitation (LOQ) | ~1.0 µg/mL | ~0.5 µg/mL | ~0.5 mg/mL |
| Specificity | High | High | Very High |
| Analysis Time per Sample | 10 - 15 minutes | 15 - 20 minutes | 5 - 10 minutes |
| Sample Preparation | Simple Dilution | Simple Dilution | Simple Dilution with Internal Standard |
| Destructive Analysis | Yes | Yes | No |
Experimental Protocols
Detailed methodologies for each of the quantitative analysis techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides a robust and widely accessible approach for the quantification of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 65:35 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired linear range.
-
Sample Solution: Accurately weigh a sample containing this compound and dissolve it in the mobile phase to achieve a final concentration within the calibration range.
-
-
Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards. Determine the concentration of this compound in the sample solution from the calibration curve.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a highly sensitive and specific method suitable for the analysis of volatile and semi-volatile compounds like this compound.
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an appropriate capillary column.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane) or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 250°C at 15°C/minute.
-
Hold at 250°C for 5 minutes.
-
-
Injection Volume: 1 µL (with an appropriate split ratio, e.g., 20:1).
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent such as ethyl acetate or dichloromethane (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution.
-
Sample Solution: Dissolve a known amount of the sample in the chosen solvent to bring the concentration of the analyte within the linear range of the method.
-
-
Quantification: Generate a calibration curve by plotting the peak area versus the concentration of the standards. The concentration of the analyte in the sample is determined by interpolation from this curve.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for direct quantification without the need for a calibration curve of the analyte, relying instead on an internal standard.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) with a suitable probe.
-
Experimental Parameters:
-
Solvent: A deuterated solvent in which both the analyte and internal standard are soluble and stable (e.g., Chloroform-d, CDCl₃).
-
Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Pulse Sequence: A standard single-pulse experiment with a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant nuclei (typically 5 times the longest T1 value).
-
Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (e.g., 8 or 16 scans).
-
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample into an NMR tube.
-
Accurately weigh and add a known amount of the internal standard to the same NMR tube.
-
Add the deuterated solvent to dissolve both components completely.
-
-
Quantification: The concentration of the analyte is calculated using the following formula:
Purity of Analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the internal standard
-
Subscripts 'analyte' and 'IS' refer to the analyte and internal standard, respectively.
-
Mandatory Visualization
The following diagrams illustrate the logical workflows for the cross-validation of these analytical methods.
Caption: Cross-validation workflow for quantitative methods.
Caption: Decision tree for analytical method selection.
Safety Operating Guide
Proper Disposal of Methyl 2-(3-bromophenyl)acetate: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of Methyl 2-(3-bromophenyl)acetate, a compound commonly used in research and development. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize risks associated with the handling and disposal of this hazardous chemical.
Immediate Safety and Hazard Information
This compound is a halogenated organic compound that presents several health hazards. It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.
Key Hazard Information:
| Hazard Statement | GHS Classification | Precautionary Measures |
| Harmful if swallowed, in contact with skin, or if inhaled. | Acute Toxicity (Oral, Dermal, Inhalation) - Category 4 | Avoid ingestion, skin contact, and inhalation. Use appropriate PPE. |
| Causes skin irritation. | Skin Irritation - Category 2 | Avoid contact with skin. Wash thoroughly after handling. |
| Causes serious eye irritation. | Eye Irritation - Category 2A | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. |
| May cause respiratory irritation. | Specific Target Organ Toxicity (Single Exposure) - Category 3 | Use in a well-ventilated area or fume hood. |
Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed and certified hazardous waste disposal company. This ensures that the compound is managed in compliance with all federal, state, and local regulations.
Operational Plan for Disposal:
-
Waste Identification and Segregation:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Harmful").
-
Segregate waste containing this compound from non-halogenated organic waste and general laboratory trash. Mixing halogenated and non-halogenated waste streams can significantly increase disposal costs.
-
-
Containerization:
-
Use chemically resistant containers that can be securely sealed. The original product container is often a suitable choice for waste collection.
-
Ensure containers are in good condition, free from leaks, and stored in a designated, well-ventilated hazardous waste accumulation area.
-
Do not overfill containers; leave adequate headspace for vapor expansion.
-
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a pre-approved hazardous waste disposal vendor to schedule a pickup.
-
Provide the vendor with an accurate inventory of the waste, including the chemical name and quantity.
-
For Spills:
In the event of a spill, evacuate the area if necessary and ensure proper ventilation. Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth. Collect the absorbed material into a designated hazardous waste container and dispose of it as described above.
Laboratory-Scale Pre-Treatment: Alkaline Hydrolysis
For small quantities, a laboratory-scale pre-treatment step of alkaline hydrolysis can be performed to convert the volatile and hazardous ester into a less volatile carboxylate salt and methanol. This procedure should only be carried out by trained personnel in a controlled laboratory setting.
Experimental Protocol for Alkaline Hydrolysis:
Objective: To hydrolyze this compound to sodium 3-bromophenylacetate and methanol.
Materials:
-
This compound waste
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stir bar and magnetic stir plate
-
pH paper or pH meter
Procedure:
-
Place the this compound waste into a round-bottom flask equipped with a stir bar.
-
For each mole of the ester, add an excess of a sodium hydroxide solution (e.g., 2-3 molar equivalents). The reaction is typically performed by heating under reflux.[1][2]
-
Assemble a reflux apparatus and heat the mixture with stirring. The reaction time and temperature will depend on the concentration and volume of the reactants. Monitor the reaction for completion (e.g., by thin-layer chromatography). A typical procedure for a similar ester hydrolysis involves heating for several hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature. The resulting solution will contain sodium 3-bromophenylacetate and methanol in an aqueous solution.
-
This hydrolyzed solution should then be collected in a properly labeled hazardous waste container for disposal. While the primary hazardous component has been transformed, the resulting solution is still considered chemical waste and must be disposed of through a licensed vendor.
Neutralization of the Resulting Carboxylic Acid (if acidified):
If the hydrolyzed solution is acidified (for example, to isolate the carboxylic acid), it will become corrosive. Prior to any potential drain disposal (which is highly discouraged for this type of waste), the acidic solution must be neutralized.
-
Slowly add a weak base, such as sodium bicarbonate (baking soda), to the acidic solution while stirring.[3][4]
-
Monitor the pH of the solution using pH paper or a pH meter.
-
Continue adding the base until the pH is in the neutral range (typically between 6 and 8).[4]
-
The neutralized solution, containing the sodium salt of the carboxylic acid, should still be collected as hazardous aqueous waste.
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of this compound.
Disclaimer: The information provided in this document is intended as a guide for trained laboratory professionals. It is not a substitute for a thorough understanding of and compliance with all applicable federal, state, and local regulations. Always consult your institution's Environmental Health and Safety (EHS) department and a certified hazardous waste disposal company for specific guidance on the disposal of this chemical.
References
Personal protective equipment for handling Methyl 2-(3-bromophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Methyl 2-(3-bromophenyl)acetate. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound to prevent skin, eye, and respiratory exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with a combination of: - Inner Glove: Nitrile - Outer Glove: Butyl Rubber or Viton | This compound is an aromatic ester containing a halogen. Nitrile gloves offer baseline protection and dexterity, but aromatic and halogenated hydrocarbons can degrade them. Butyl rubber and Viton provide superior resistance to these chemical classes.[1][2] Double gloving provides an additional layer of safety. |
| Eye Protection | Chemical splash goggles that meet EN 166 (EU) or ANSI Z87.1 (US) standards. | Protects against splashes and vapors that can cause serious eye irritation. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if ventilation is inadequate or if irritation is experienced. | The compound can cause respiratory tract irritation. |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Prevents skin contact with potential spills. |
Quantitative Safety Data
Quantitative exposure limits for this compound have not been established. Therefore, exposure should be minimized. As a reference, the exposure limits for the less hazardous compound, methyl acetate, are provided below. Due to the presence of bromine in this compound, it should be handled with greater caution, and exposures should be maintained well below these limits.
Occupational Exposure Limits (Reference: Methyl Acetate)
| Parameter | Value | Organization |
| Permissible Exposure Limit (PEL) | 200 ppm (610 mg/m³) (8-hour TWA) | OSHA |
| Recommended Exposure Limit (REL) | 200 ppm (610 mg/m³) (10-hour TWA) | NIOSH |
| Short-Term Exposure Limit (STEL) | 250 ppm (760 mg/m³) (15-minute) | NIOSH |
| Threshold Limit Value (TLV) | 200 ppm (606 mg/m³) (8-hour TWA) | ACGIH |
| Short-Term Exposure Limit (STEL) | 250 ppm (757 mg/m³) | ACGIH |
Glove Compatibility and Breakthrough Time
| Glove Material | Recommendation | Breakthrough Time (Similar Compounds) | Permeation Rate |
| Butyl Rubber | Highly Recommended | Excellent resistance to esters and ketones.[3][4] | Low |
| Viton | Highly Recommended | No permeation detected after 4 hours with chlorinated aromatic compounds.[1] Poor resistance to esters.[2][5] | Very Low |
| Nitrile | Acceptable for splash protection (double-gloved) | Breakthrough times of less than 1 hour for chlorinated aromatic compounds.[1] | Moderate to High |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.
-
An eyewash station and safety shower must be readily accessible in the immediate work area.
Handling Procedures:
-
Don all required PPE before handling the chemical.
-
Avoid direct contact with skin, eyes, and clothing.
-
Avoid inhalation of vapor or mist.
-
Use spark-proof tools and explosion-proof equipment as the flammability of this specific compound is not fully characterized, and related compounds like methyl acetate are flammable.
-
Keep containers tightly closed when not in use.
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Keep containers tightly sealed to prevent leakage and evaporation.
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent harm to personnel and the environment.
Experimental Protocol for a Minor Chemical Spill (less than 100 mL in a fume hood):
-
Alert Personnel: Immediately alert others in the vicinity.
-
Containment: If safe to do so, contain the spill by creating a dike with absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) around the spill.
-
Absorption: Gently cover the spill with the absorbent material, working from the outside in to minimize vapor spread.
-
Collection: Once the spill is fully absorbed, use non-sparking scoops to carefully collect the material and place it into a labeled, sealable hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Ventilation: Allow the area to ventilate thoroughly.
-
Report: Report the incident to the laboratory supervisor.
For major spills (larger quantities, outside of a fume hood, or if you are unsure), evacuate the area immediately, close the doors, post a warning sign, and contact your institution's emergency response team.
Caption: Logical workflow for handling a chemical spill.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be treated as hazardous waste.
Step-by-Step Disposal Guidance:
-
Segregation: Never mix halogenated waste with non-halogenated waste.[6][7] Keep this compound waste separate from other waste streams.
-
Containerization:
-
Collect all liquid waste, including the pure compound and solutions, in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with halogenated organic compounds.
-
Collect all solid waste, such as contaminated gloves, absorbent materials, and paper towels, in a separate, clearly labeled hazardous waste bag or container.
-
-
Labeling: Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the approximate quantities of the contents.
-
Storage: Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic. Ensure containers are kept closed except when adding waste.
-
Pickup and Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Follow all institutional and local regulations for hazardous waste disposal.
By adhering to these safety and handling protocols, you can mitigate the risks associated with this compound and maintain a safe and compliant laboratory environment.
References
- 1. Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. esafetysupplies.com [esafetysupplies.com]
- 3. scribd.com [scribd.com]
- 4. uwyo.edu [uwyo.edu]
- 5. ansell.com [ansell.com]
- 6. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 7. Glove permeation of chemicals: The state of the art of current practice—Part 2. Research emphases on high boiling point compounds and simulating the donned glove environment - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
